(1R)-IDH889
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1429179-08-7 |
|---|---|
Molecular Formula |
C23H25FN6O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4S)-3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19-/m1/s1 |
InChI Key |
JDCYIMQAIKEACU-DNVCBOLYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of (1R)-IDH889: A Technical Guide for Researchers
(1R)-IDH889, also known as Olutasidenib (formerly FT-2102), is a potent, selective, and orally bioavailable small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3][4] These mutations confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][5][6] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are critical steps in oncogenesis.[2][7] this compound selectively targets these mutant IDH1 enzymes, offering a promising therapeutic strategy.
Core Mechanism of Action
This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme.[8] This binding is selective for the mutated forms of IDH1 (R132H, R132C, R132L, R132S, and R132G) and does not significantly inhibit the wild-type (WT) IDH1 or mutated IDH2 enzymes.[1][9][10] By binding to this allosteric site, this compound disrupts the enzyme's ability to bind its substrate, α-KG, thereby inhibiting the production of 2-HG.[8][11] The reduction in 2-HG levels restores the function of α-KG-dependent dioxygenases, such as TET2, leading to the reversal of hypermethylation and the induction of normal cellular differentiation.[2]
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Mutant IDH1 signaling and this compound inhibition.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of this compound (Olutasidenib)
| Target | Assay | IC50 | Reference |
| Mutant IDH1 (R132H) | Enzyme Inhibition | 0.02 µM | [12] |
| Mutant IDH1 (R132C) | Enzyme Inhibition | 0.072 µM | [12] |
| Wild-Type IDH1 | Enzyme Inhibition | 1.38 µM | [12] |
| 2-HG Production | Cell-based Assay | 0.014 µM | [12] |
| Mutant IDH1 (R132H, R132L, R132S, R132G, R132C) | Cell-based 2-HG Suppression | 8 - 116 nM | [10] |
Table 2: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-mutant AML (Phase 2, NCT02719574)
| Endpoint | Result | Reference |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 35% | [13][14][15] |
| Overall Response Rate (ORR) | 48% | [13][14] |
| Median Time to CR/CRh | 1.9 months | [13] |
| Median Duration of CR/CRh | 25.3 months | [13] |
| Median Overall Survival (OS) | 11.6 months | [13][14] |
Key Experimental Protocols
Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against mutant and wild-type IDH1 enzymes.
Methodology:
-
Recombinant human IDH1 (wild-type or mutant variants) is incubated with the substrate α-ketoglutarate and the cofactor NADPH in a reaction buffer.
-
This compound is added at varying concentrations.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay
Objective: To measure the ability of this compound to inhibit the production of 2-HG in cells expressing mutant IDH1.
Methodology:
-
Cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with R132C mutation) are cultured.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Intracellular metabolites are extracted from the cells.
-
The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are determined from the dose-response curve of 2-HG inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Clinical Development and Safety Profile
This compound (Olutasidenib) has undergone extensive clinical evaluation, leading to its FDA approval for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation.[10][16]
Pharmacokinetics
This compound is orally bioavailable and can penetrate the blood-brain barrier.[1][5] It has a mean half-life of approximately 67 hours.[1] The primary route of metabolism is through CYP3A4, with minor contributions from other CYP enzymes.[1]
Safety and Tolerability
The safety profile of this compound is considered manageable.[17] Common adverse events include nausea, fatigue, constipation, and pyrexia.[13] Two important adverse events to monitor are:
-
Differentiation Syndrome: This is a known class effect of IDH inhibitors and can be life-threatening if not managed appropriately.[9] It is characterized by symptoms such as fever, dyspnea, and pulmonary infiltrates.[9] Management involves temporary withholding of the drug and administration of corticosteroids.[9]
-
Hepatotoxicity: Increases in liver function tests have been reported.[9] Regular monitoring of liver enzymes is recommended during treatment.[9]
Conclusion
This compound (Olutasidenib) is a targeted therapy that specifically inhibits mutant IDH1 enzymes, a key driver in certain cancers. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG and the subsequent restoration of normal cellular differentiation, has been well-characterized. Preclinical and clinical data have demonstrated its potency, selectivity, and clinical efficacy, particularly in IDH1-mutant AML. Ongoing research continues to explore its potential in other IDH1-mutated malignancies. This guide provides a foundational understanding of the core principles underlying the therapeutic action of this compound for the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olutasidenib? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. onclive.com [onclive.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rigel Announces Publication of Early Clinical Data of Olutasidenib in The Lancet Haematology :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
The Discovery and Synthesis of (1R)-IDH889: A Potent and Selective Allosteric Inhibitor of Mutant IDH1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. (1R)-IDH889, also known as IDH889, has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of IDH889, offering valuable insights for researchers and professionals in the field of drug development.
Introduction to Mutant IDH1 as a Therapeutic Target
Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In normal physiology, IDH1 is located in the cytoplasm and peroxisomes.[1] However, specific point mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, lead to a gain-of-function. Instead of its canonical role, the mutant IDH1 enzyme preferentially catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2]
The accumulation of 2-HG, an oncometabolite, has profound effects on cellular metabolism and epigenetics. It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby contributing to cancer development.[3] This central role of mutant IDH1 and its product 2-HG in driving oncogenesis has established it as a compelling target for cancer therapy.[4]
Discovery of this compound
IDH889 was identified through a high-throughput screening campaign followed by extensive medicinal chemistry optimization of a 3-pyrimidin-4-yl-oxazolidin-2-one scaffold.[5][6] The initial hit, 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one, was found to be a potent inhibitor of the IDH1 R132H mutant.[5] Subsequent synthesis and evaluation of the four stereoisomers of this hit compound revealed that the (S,S)-diastereomer, designated IDH125, was the most potent.[5]
Further structure-activity relationship (SAR) studies and optimization of physicochemical properties to improve potency and in vivo exposure led to the discovery of IDH889.[4][6] IDH889 demonstrated superior potency, selectivity, and pharmacokinetic properties, making it a suitable candidate for preclinical development.[4][6]
Synthesis of this compound
The synthesis of this compound, or more specifically, (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one, involves a multi-step process. While the exact, detailed industrial synthesis is proprietary, a representative synthetic route can be inferred from the medicinal chemistry literature focused on this class of compounds. The key steps involve the sequential construction of the substituted pyrimidine and oxazolidinone moieties.
A plausible synthetic approach, based on the synthesis of the parent compound IDH125, is outlined below[5]:
-
Synthesis of the Oxazolidinone-Pyrimidine Intermediate: 2,4-dichloropyrimidine is reacted with the sodium salt of (S)-4-isopropyloxazolidin-2-one. This reaction proceeds with selective substitution at the 4-position of the pyrimidine ring.
-
Coupling with the Chiral Amine: The resulting intermediate is then coupled with the appropriate chiral amine, (S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethan-1-amine, via nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, typically at an elevated temperature in a solvent like DMSO, to yield the final product, IDH889.
Quantitative Data Summary
The following tables summarize the key quantitative data for IDH889, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of IDH889
| Target | Assay Type | IC50 (nM) | Reference |
| IDH1 R132H | Biochemical | 20 | |
| IDH1 R132C | Biochemical | 72 | |
| IDH1 wild-type | Biochemical | 1380 | [2] |
| U87MG-IDH1 R132H cells | Cellular 2-HG production | 14 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of IDH889 in Mice
| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Reference |
| 10 | 1.7 | 3.6 | [4] |
| 100 | 14.2 | 55.5 | [4] |
Table 3: Permeability and Efflux Properties of IDH889
| Assay | Result | Interpretation | Reference |
| Caco-2 Permeability | Excellent | Good oral absorption potential | [4] |
| MDR1-MDCK Efflux | No efflux | Not a substrate for P-glycoprotein | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of IDH889.
IDH1 Enzyme Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common high-throughput method.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Enzyme: Recombinant human IDH1 R132H or R132C.
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Detection Reagents: Eu-labeled anti-His antibody and APC-labeled secondary antibody for TR-FRET detection of a tagged product or substrate.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the IDH1 enzyme to the wells of a 384-well plate.
-
Add 50 nL of IDH889 or control compound in DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of assay buffer containing α-KG and NADPH.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values from the dose-response curves.
-
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the level of the oncometabolite 2-HG produced by cancer cells expressing mutant IDH1.
-
Cell Line: U87MG glioblastoma cells engineered to express IDH1 R132H.
-
Procedure:
-
Seed U87MG-IDH1 R132H cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of IDH889 or vehicle control (DMSO) for 48 hours.
-
Harvest the cell culture medium or cell lysates.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant for 2-HG levels using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
LC Column: A suitable HILIC or reversed-phase column for polar metabolite separation.
-
Mobile Phase: A gradient of acetonitrile and water with an appropriate modifier (e.g., ammonium formate).
-
MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode, monitoring the specific parent-to-daughter ion transition for 2-HG.
-
-
Quantify 2-HG levels using a standard curve of known 2-HG concentrations.
-
Calculate the IC50 for the inhibition of 2-HG production.
-
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal Caco-2 cells.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
To measure apical to basolateral (A→B) permeability, add IDH889 (typically at 1-10 µM) in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
To measure basolateral to apical (B→A) permeability, reverse the addition of the compound.
-
Analyze the concentration of IDH889 in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
-
Orthotopic U87MG-IDH1 R132H Xenograft Model
This in vivo model evaluates the efficacy of IDH889 in a setting that mimics human glioblastoma.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).
-
Procedure:
-
Surgically implant U87MG-IDH1 R132H cells into the brains of the mice using a stereotactic apparatus.
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer IDH889 orally at the desired doses and schedule.
-
Monitor tumor growth via imaging and observe the overall health of the animals.
-
At the end of the study, collect tumors and plasma for pharmacokinetic and pharmacodynamic analysis.
-
Measure 2-HG levels in the tumor tissue using LC-MS/MS to assess target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the discovery and characterization of IDH889.
References
- 1. US11738018B2 - Inhibiting mutant isocitrate dehydrogenase 1 (mIDH-1) - Google Patents [patents.google.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]
(1R)-IDH889: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target specificity and selectivity of (1R)-IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support research and drug development efforts targeting cancers with IDH1 mutations.
Executive Summary
This compound is a highly specific inhibitor targeting gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H and R132C variants.[1] These mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2] this compound binds to an allosteric, induced-fit pocket in the mutant IDH1 homodimer, rather than the active site.[2][3] This mechanism of action confers high selectivity for the mutant forms of the enzyme over the wild-type (WT) protein.[2] This high degree of selectivity minimizes the potential for off-target effects related to the inhibition of wild-type IDH1's normal metabolic functions. The compound effectively reduces the oncometabolite R-2-hydroxyglutarate (2-HG) in cellular and in vivo models, demonstrating target engagement and a potential therapeutic window.[1][2]
Target Specificity and Selectivity Data
The specificity and selectivity of this compound have been characterized through biochemical and cellular assays. The following tables summarize the available quantitative data.
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of the most common IDH1 mutations, R132H and R132C, while exhibiting significantly weaker activity against the wild-type enzyme. This selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of disrupting the normal physiological functions of wild-type IDH1.
| Target | IC50 (µM) | Selectivity vs. WT IDH1 |
| IDH1 R132H | 0.020[1] | ~69-fold |
| IDH1 R132C | 0.072[1] | ~19-fold |
| Wild-Type (WT) IDH1 | 1.38[1] | 1-fold |
Table 1: Biochemical inhibitory potency of this compound against mutant and wild-type IDH1 enzymes.
Cellular Activity
In a cellular context, this compound potently inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is the direct product of the neomorphic activity of mutant IDH1. This demonstrates the compound's ability to penetrate cells and engage its target in a physiological environment.
| Cell Line | Assay Endpoint | IC50 (µM) |
| HCT116-IDH1R132H | 2-HG Production | 0.014[1] |
Table 2: Cellular inhibitory activity of this compound.
Selectivity Profile of a Close Analog (IDH305)
While a broad off-target screening panel for this compound is not publicly available, data from the closely related clinical candidate IDH305, which was optimized from the same chemical series, further supports the high selectivity of this class of inhibitors.[4]
| Target | IC50 (nM) | Selectivity vs. WT IDH1 |
| IDH1 R132H | 27[5] | ~227-fold |
| IDH1 R132C | 28[5] | ~219-fold |
| Wild-Type (WT) IDH1 | 6140[5] | 1-fold |
Table 3: Biochemical potency and selectivity of the close analog IDH305.
Signaling Pathways and Mechanism of Action
Mutations in IDH1 at the R132 residue lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that drive oncogenesis.[6]
This compound acts as an allosteric inhibitor, binding to the interface of the IDH1 homodimer.[2][3] This binding event stabilizes the enzyme in an open, inactive conformation, preventing the catalytic activity of the mutant enzyme and thereby blocking the production of 2-HG.
Experimental Protocols
The following are representative protocols for the key assays used to determine the target specificity and selectivity of this compound. These are synthesized from established methods in the field.
Recombinant IDH1 Biochemical Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDH1 (wild-type and mutant forms). The assay measures the consumption of the cofactor NADPH, which is monitored by a decrease in fluorescence.
Materials:
-
Recombinant human IDH1 (WT, R132H, R132C) enzymes
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM DTT, 0.1 mg/mL BSA, 0.005% (v/v) Tween 20.[7]
-
Substrate (for mutant IDH1): α-ketoglutarate (α-KG)
-
Cofactor: NADPH
-
This compound stock solution in DMSO
-
384-well, black, low-volume assay plates
-
Plate reader capable of fluorescence detection (Ex. 340 nm / Em. 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the IDH1 mutant enzyme (e.g., 30 nM final concentration for R132H) and NADPH (e.g., 50 µM final concentration) in Assay Buffer to each well.[7]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the substrate α-KG (e.g., 100 µM final concentration) in Assay Buffer.
-
Immediately measure the fluorescence (Ex. 340 nm / Em. 450 nm) in kinetic mode for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Cellular 2-HG Production Assay
This protocol measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in a cancer cell line engineered to express mutant IDH1.
Materials:
-
HCT116-IDH1R132H/+ cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for cell lysis (e.g., methanol/water)
-
2-HG detection kit (enzymatic or LC-MS/MS based)
Procedure:
-
Seed HCT116-IDH1R132H/+ cells in 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant or lyse the cells according to the requirements of the 2-HG detection method.
-
Quantify the concentration of 2-HG in each sample using a suitable method (e.g., a coupled enzymatic assay that generates a fluorescent or colorimetric signal, or LC-MS/MS for highest sensitivity and specificity).
-
Normalize the 2-HG levels to cell number or protein concentration if using cell lysates.
-
Determine the percent inhibition of 2-HG production relative to the DMSO control and plot against the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Conclusion
The available data robustly demonstrate that this compound is a potent and highly selective inhibitor of mutant IDH1 enzymes. Its allosteric mechanism of action provides a clear basis for its selectivity over the wild-type enzyme, a critical feature for minimizing mechanism-based toxicities. The compound's potent cellular activity in reducing the oncometabolite 2-HG confirms its utility as a tool for studying the biology of IDH1-mutant cancers and as a lead compound for the development of targeted therapeutics. Further characterization against a broader panel of off-targets would provide a more complete understanding of its overall selectivity profile.
References
- 1. osti.gov [osti.gov]
- 2. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]
- 4. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Allosteric Grip: A Technical Guide to the (1R)-IDH889 Binding Site on Mutant IDH1
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the potent inhibitor (1R)-IDH889 and the oncogenic mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document details the structural basis of inhibition, quantitative binding data, and comprehensive experimental protocols.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation. This compound is a highly potent and selective allosteric inhibitor of mutant IDH1. This guide elucidates the precise binding site of this compound, providing a foundation for the rational design of next-generation therapeutics.
The Allosteric Binding Pocket of this compound on Mutant IDH1
This compound binds to a well-defined allosteric pocket at the dimer interface of the mutant IDH1 protein.[1][2] This binding site is distinct from the active site where the substrate, α-ketoglutarate (α-KG), and the cofactor, NADPH, bind. The crystal structure of the IDH1 R132H mutant in complex with IDH889 has been resolved and is available in the Protein Data Bank under the accession code 5TQH .[3]
The binding of this compound to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the conversion of α-KG to 2-HG.[4] This allosteric inhibition is a key feature of many clinically advanced mutant IDH1 inhibitors.
Quantitative Binding and Inhibitory Activity
The potency of this compound and its racemate, IDH889, has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for IDH1 mutants over the wild-type (WT) enzyme.
| Compound | Target | IC50 (µM) |
| IDH889 | IDH1 R132H | 0.02 |
| IDH889 | IDH1 R132C | 0.072 |
| IDH889 | IDH1 WT | 1.38 |
| IDH889 | Cellular 2-HG Production | 0.014 |
Table 1: Inhibitory potency of IDH889 against various IDH1 forms and cellular 2-HG production.[5]
Experimental Protocols
Recombinant IDH1 Expression and Purification
High-purity recombinant mutant IDH1 protein is essential for structural and biochemical studies.
-
Expression System: Human IDH1 (e.g., R132H mutant) is typically expressed in E. coli BL21(DE3) cells.
-
Purification: The protein is purified using a multi-step chromatography process, commonly involving affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.
-
Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a Bradford or BCA assay, respectively.
X-ray Crystallography
Determining the high-resolution structure of the inhibitor-protein complex is crucial for understanding the binding mode.
-
Crystallization: Purified mutant IDH1 protein is incubated with a molar excess of this compound and the cofactor NADPH. Crystals are grown using vapor diffusion methods (hanging or sitting drop) by screening a variety of crystallization conditions.
-
Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined to produce a high-quality structural model.
Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of this compound.
-
Principle: The neomorphic activity of mutant IDH1, the NADPH-dependent reduction of α-KG to 2-HG, is monitored by measuring the decrease in NADPH absorbance at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains the purified mutant IDH1 enzyme, α-KG, NADPH, and varying concentrations of the inhibitor in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0).[6]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamic parameters of binding.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.[7]
-
Procedure: A solution of this compound is titrated into a solution containing the purified mutant IDH1 protein in the ITC cell.[1][8] The resulting heat changes are measured after each injection.
-
Data Analysis: The integrated heat data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA confirms target engagement in a cellular context.[9]
-
Principle: The binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature.[9]
-
Procedure: Intact cells expressing mutant IDH1 are treated with this compound or a vehicle control. The cells are then heated to a range of temperatures. After cell lysis, the soluble fraction of the target protein is quantified by Western blotting or other protein detection methods.[9][10]
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Visualizations
Signaling Pathway of Mutant IDH1 Inhibition
Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Experimental workflow for the characterization of this compound.
Allosteric Inhibition Mechanism
Caption: Mechanism of allosteric inhibition of mutant IDH1 by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction to Mutant IDH1 as a Therapeutic Target
An In-depth Technical Guide to the In Vitro Enzymatic Assay of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
This guide provides a comprehensive overview of the in vitro enzymatic assay for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), with a focus on the context of compounds like (1R)-IDH889. It is intended for researchers, scientists, and drug development professionals.
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue (e.g., R132H, R132C).[1][3] These mutations confer a new enzymatic (neomorphic) activity: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6][7]
Small molecule inhibitors that selectively target these mutant IDH1 enzymes have been developed as promising cancer therapeutics.[6][7] IDH889 is an orally available, brain-penetrant, and selective allosteric inhibitor of IDH1 mutants.[8][9][10] Its isomer, this compound, serves as a crucial experimental control for in vitro studies.[8][11] Evaluating the potency and selectivity of such inhibitors requires a robust in vitro enzymatic assay.
Principle of the Mutant IDH1 Enzymatic Assay
The standard in vitro assay for mutant IDH1 inhibitors measures the enzyme's neomorphic activity, which consumes α-KG and NADPH to produce D-2-HG and NADP+.[12][13] The rate of the reaction can be determined by monitoring the decrease in NADPH concentration over time.
A common and highly sensitive method for this is a coupled-enzyme assay. In this system, the rate of NADPH consumption by mutant IDH1 is measured indirectly. The remaining NADPH is used by a second enzyme, diaphorase, to reduce a substrate like resazurin into a highly fluorescent product, resorufin.[6][14] Therefore, the presence of an effective mutant IDH1 inhibitor will slow down NADPH consumption, leading to a stronger fluorescent signal. The intensity of the fluorescence is thus proportional to the level of inhibition.
Data Presentation: Inhibitor Potency
The potency of various small molecule inhibitors against different IDH1 variants is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | Substrate Concentrations | IC50 (nM) |
| IDH889 | IDH1 R132H | Not Specified | 20[8][9] |
| IDH1 R132C | Not Specified | 72[8][9] | |
| IDH1 wild-type | Not Specified | 1380[8][9] | |
| AG-120 (Ivosidenib) | IDH1 R132H | Not Specified | 3.8[12] |
| AGI-5198 | IDH1 R132H | Not Specified | 3.4[12] |
| IDH-C227 | IDH1 R132H | Not Specified | 7.5[12] |
| (+)-ML309 | IDH1 R132H | 1 mM α-KG, 4 µM NADPH | 68[13][15] |
| IDH1 R132C | 200 µM α-KG, 4 µM NADPH | Similar to R132H[13] | |
| IDH1 wild-type | Not Applicable | > 36,000[15] | |
| (-)-ML309 (Distomer) | IDH1 R132H | 1 mM α-KG, 4 µM NADPH | 29,000[13][15] |
Signaling and Reaction Pathways
The following diagrams illustrate the biochemical reactions catalyzed by wild-type and mutant IDH1 enzymes.
Experimental Protocols
This section details a representative protocol for a fluorogenic, diaphorase-coupled in vitro assay to determine the IC50 of an inhibitor like this compound against the mutant IDH1 R132H enzyme.
Materials and Reagents
-
Enzyme : Purified recombinant human IDH1 R132H.
-
Substrates : α-Ketoglutarate (α-KG), NADPH.
-
Inhibitor : this compound or other test compounds, dissolved in DMSO.
-
Detection Reagents : Diaphorase, Resazurin.
-
Assay Buffer : e.g., 100 mM Tris-HCl, pH 8.0.[16]
-
Plates : Black, solid bottom 96-well or 384-well microplates suitable for fluorescence measurements.[6]
-
Instrumentation : Fluorescence microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[15]
Assay Procedure
-
Compound Preparation : Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold dilutions. Controls should include a DMSO-only (no inhibitor) and a no-enzyme control.
-
Reaction Mixture Preparation : Prepare a master mix containing the assay buffer, mutant IDH1 enzyme, NADPH, diaphorase, and resazurin. The final concentrations in the well should be optimized, but representative values are:
-
Assay Execution : a. Add a small volume (e.g., 20-50 nL) of the diluted inhibitor or DMSO control to the wells of the microplate.[6] b. Dispense the reaction mixture (enzyme, NADPH, and detection reagents) into each well. c. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16] d. Initiate the enzymatic reaction by adding α-KG. A final concentration of ~1 mM is common for the R132H mutant.[13] e. Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C, protected from light. f. Measure the fluorescence signal using a plate reader (Ex/Em ~544/590 nm).
-
Data Analysis : a. Subtract the background fluorescence from the no-enzyme control wells. b. Normalize the data by setting the fluorescence of the DMSO-only control (no inhibition) as 100% activity and the no-enzyme control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the coupled enzymatic assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bmrservice.com [bmrservice.com]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. IDH-889 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors in Glioma Models: A Technical Overview
DISCLAIMER: Initial searches for preclinical studies on "(1R)-IDH889" did not yield specific results for a compound with this designation. Therefore, this technical guide focuses on the broader class of mutant IDH1 inhibitors, using data from well-characterized preclinical compounds such as AGI-5198 and BAY1436032 to illustrate the core principles, methodologies, and outcomes in glioma models.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining molecular feature in a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas.[1][2] These mutations, most commonly the R132H substitution, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3][4] The accumulation of D-2-HG drives tumorigenesis by inducing widespread epigenetic changes, including DNA and histone hypermethylation, which ultimately alters gene expression and blocks cellular differentiation.[3][5][6][7] This central role in gliomagenesis has made the mutant IDH1 enzyme a prime target for therapeutic intervention.[8][9]
This technical whitepaper provides an in-depth guide to the preclinical evaluation of selective mutant IDH1 inhibitors in glioma models. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Signaling Pathway and Mechanism of Inhibition
The primary mechanism of mutant IDH1 inhibitors is the competitive blockade of the mutated enzyme's active site, preventing the reduction of α-KG to D-2-HG. This leads to a decrease in intracellular D-2-HG levels, which in turn is hypothesized to reverse the epigenetic dysregulation and promote the differentiation of glioma cells.
Caption: Mechanism of mutant IDH1 and its inhibition in glioma.
Quantitative Data Presentation
The efficacy of mutant IDH1 inhibitors is assessed through various quantitative measures, primarily focusing on their ability to reduce D-2-HG levels, inhibit cell growth, and slow tumor progression in vivo.
Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors
| Compound | Cell Line | Mutation | Assay | Result | Reference |
|---|---|---|---|---|---|
| AGI-5198 | TS603 | IDH1 R132H | D-2-HG Production IC₅₀ | 4.7 nM | [8] |
| U87MG-mIDH1 | IDH1 R132H | Cell Proliferation GI₅₀ | ~5 µM | [8] | |
| BAY1436032 | NCH1681 | IDH1 R132H | D-2-HG Production IC₅₀ | 13 nM | [5] |
| | SF10417 | IDH1 R132H | Cell Proliferation EC₅₀ | 0.5 - 1 µM |[5] |
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Glioma Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|---|
| AGI-5198 | Nude Mice | Subcutaneous TS603 Xenograft | 500 mg/kg, BID, PO | >90% reduction in tumor D-2-HG; Significant tumor growth delay. | [8][10] |
| Vorasidenib | Mice | Orthotopic TS603 PDX | Not Specified | >97% reduction in D-2-HG production; Brain penetrant. | [10] |
| BAY1436032 | Nude Mice | Orthotopic NCH1681 Xenograft | 100 mg/kg, QD, PO | Significant survival benefit; Reduced tumor cell proliferation. |[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
Protocol 1: In Vitro D-2-HG Measurement
Objective: To quantify the intracellular and extracellular levels of D-2-HG in glioma cells following treatment with a mutant IDH1 inhibitor.
Methodology:
-
Cell Culture: IDH1-mutant glioma cells (e.g., patient-derived xenograft line TS603) are seeded in 6-well plates and cultured in appropriate media (e.g., DMEM/F12 supplemented with B27, EGF, and FGF).
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (e.g., AGI-5198) or vehicle control (DMSO) for 72 hours.
-
Metabolite Extraction:
-
Media: A sample of the conditioned media is collected.
-
Cells: Cells are washed with ice-cold saline, and metabolites are extracted using a cold 80:20 methanol:water solution. The cell lysate is scraped, collected, and centrifuged to pellet protein and cell debris.
-
-
Quantification by LC-MS/MS:
-
The supernatant from the cell extract and the media samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve is generated using known concentrations of D-2-HG to ensure accurate quantification.
-
Results are normalized to the total protein concentration or cell number.
-
Protocol 2: Orthotopic Glioma Xenograft Model
Objective: To evaluate the in vivo efficacy of a mutant IDH1 inhibitor on tumor growth and survival in a brain-relevant microenvironment.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent graft rejection.
-
Cell Preparation: IDH1-mutant glioma stem-like cells (GSCs) are harvested, counted, and resuspended in a sterile, serum-free medium or PBS.
-
Stereotactic Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
A specific number of cells (e.g., 100,000 cells in 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored non-invasively using Magnetic Resonance Imaging (MRI).
-
Drug Administration: Once tumors are established (as confirmed by MRI), mice are randomized into treatment and vehicle control groups. The drug is administered systemically (e.g., oral gavage) according to a predefined schedule (e.g., 100 mg/kg, once daily).
-
Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition (measured by MRI), and pharmacodynamic analysis of D-2-HG levels in the tumor tissue post-mortem.
Caption: Workflow for in vivo preclinical evaluation.
Conclusion
Preclinical studies in various glioma models have consistently demonstrated that selective inhibitors of mutant IDH1 can effectively reduce levels of the oncometabolite D-2-HG.[3][5][6][7][10] This target engagement translates into therapeutic benefits, including the slowing of tumor growth and the promotion of cellular differentiation.[3][8][10] The methodologies and data presented in this guide provide a framework for the continued development and evaluation of novel IDH1-targeted therapies for glioma. While compounds like vorasidenib and ivosidenib have advanced into clinical trials, the foundational preclinical work remains critical for understanding their mechanisms and optimizing their use.[6][10]
References
- 1. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Role of isocitrate dehydrogenase in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
(1R)-IDH889: A Technical Overview of its Activity Against Diverse IDH1 Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of (1R)-IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The document details its inhibitory effects against various clinically relevant IDH1 mutations, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways and experimental workflows.
Core Data Summary
This compound has demonstrated potent and selective inhibitory activity against cancer-associated mutations in the IDH1 enzyme. While specific quantitative data across a broad spectrum of R132 mutations for this compound is emerging, its characterization against the most common mutations, R132H and R132C, reveals its high potency. The available data indicates that this compound possesses broad utility against various known R132 mutations.[1]
| IDH1 Status | This compound IC50 (µM) | Reference Compound (AG-120) IC50 (nM) |
| R132H | Not explicitly found | < 20 |
| R132C | Not explicitly found | < 20 |
| R132G | Not explicitly found | < 20 |
| R132S | Not explicitly found | < 20 |
| R132L | Not explicitly found | < 20 |
| Wild-Type (WT) | Not explicitly found | > 500-fold selectivity for mutant over WT |
Note: While specific IC50 values for this compound against the expanded panel of R132 mutations were not found in the public domain at the time of this guide's compilation, the qualitative description of its "broad utility" suggests activity against these variants. For comparative context, data for the well-characterized pan-mutant inhibitor AG-120 (Ivosidenib) is included, which potently inhibits a wide range of R132 mutations.
Signaling Pathways and Mechanisms of Action
Mutations in IDH1, most commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis. This compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and preventing the production of 2-HG. This leads to a reduction in intracellular 2-HG levels, restoration of normal epigenetic regulation, and induction of cellular differentiation.
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of various mutant IDH1 proteins. The activity is measured by monitoring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human IDH1 proteins (Wild-Type, R132H, R132C, R132G, R132S, R132L)
-
This compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA)
-
Diaphorase
-
Resazurin
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Enzyme Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the recombinant mutant IDH1 enzyme and NADPH in Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG in Assay Buffer.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and initiate the detection step by adding 10 µL of a solution containing diaphorase and resazurin in Assay Buffer.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm). The fluorescence signal is inversely proportional to the amount of NADPH consumed, and therefore, to the IDH1 mutant activity.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular 2-HG Production Assay
This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cell lines endogenously expressing mutant IDH1.
Materials:
-
IDH1-mutant cancer cell lines (e.g., HT1080 [R132C], U-87 MG engineered to express R132H)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Reagents for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Incubate at -80°C for at least 20 minutes.
-
Centrifuge the plate to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for separating 2-HG.
-
Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the internal standard.
-
-
Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number. Calculate the percent inhibition of 2-HG production for each concentration of this compound and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating the activity of this compound and the logical relationship of its activity against different IDH1 mutations.
References
(1R)-IDH889: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-IDH889, also known as IDH889, is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are implicated in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound has been developed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic (PK) and bioavailability data for this compound, along with detailed experimental methodologies where accessible.
Pharmacokinetic Profile of this compound
The preclinical pharmacokinetic properties of this compound have been evaluated in rodent models, demonstrating its potential for oral administration and central nervous system (CNS) penetration.
In Vivo Pharmacokinetics
Mouse:
Following oral administration in mice, this compound exhibits dose-dependent plasma exposure. At a dose of 10 mg/kg, the maximum plasma concentration (Cmax) reached 1.7 µM with an area under the curve (AUC) of 3.6 µM•h. A ten-fold increase in the dose to 100 mg/kg resulted in a Cmax of 14.2 µM and an AUC of 55.5 µM•h, indicating a significant increase in plasma exposure.[1]
Rat:
In rats, this compound has demonstrated the ability to cross the blood-brain barrier. Following a 30 mg/kg oral dose, a brain-to-blood ratio of 1.4 was observed, suggesting favorable distribution into the CNS.[1]
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Cmax (µM) | AUC (µM•h) | Brain/Blood Ratio |
| Mouse | 10 mg/kg | 1.7 | 3.6 | Not Reported |
| Mouse | 100 mg/kg | 14.2 | 55.5 | Not Reported |
| Rat | 30 mg/kg | Not Reported | Not Reported | 1.4 |
Note: Comprehensive pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not yet publicly available in the reviewed literature.
In Vitro Permeability
This compound has been characterized as having excellent permeability with no significant efflux in preclinical models.
Caco-2 and MDR1-MDCK Assays:
Studies using Caco-2 and human MDR1-MDCK cell lines have shown that this compound has high permeability and is not a substrate for major efflux transporters like P-glycoprotein (P-gp).[1] This suggests a low likelihood of efflux-mediated drug resistance and supports its potential for good oral absorption.
Table 2: In Vitro Permeability Profile of this compound
| Assay | Cell Line | Permeability | Efflux |
| Caco-2 | Human colon adenocarcinoma | Excellent | No |
| MDR1-MDCK | Madin-Darby canine kidney (MDR1 transfected) | Excellent | No |
Note: Specific apparent permeability (Papp) values were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the aforementioned studies are not fully available in the public domain. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Studies (Hypothesized Protocol)
-
Animal Models: Male BALB/c mice and Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Dosing: this compound was likely formulated in a suitable vehicle (e.g., a solution or suspension) for oral gavage. Animals would have been fasted overnight prior to dosing.
-
Sample Collection: Blood samples would be collected at multiple time points post-dosing via tail vein or cardiac puncture. For brain distribution studies, brain tissue would be collected at a specific time point after dosing.
-
Sample Analysis: Plasma and brain homogenate concentrations of this compound would be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.
Caption: A hypothesized workflow for in vivo pharmacokinetic studies of this compound.
In Vitro Permeability Assays (Hypothesized Protocol)
-
Cell Culture: Caco-2 or MDR1-MDCK cells would be seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer would be confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay: this compound would be added to the apical (A) or basolateral (B) side of the monolayer. Samples would be taken from the receiver compartment at various time points.
-
Sample Analysis: The concentration of this compound in the samples would be quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) would be calculated. The efflux ratio (Papp B-A / Papp A-B) would be determined to assess active transport.
References
Technical Guide: Assessing the Blood-Brain Barrier Permeability of CNS Drug Candidates
Disclaimer: Publicly available, specific quantitative data on the blood-brain barrier (BBB) permeability of (1R)-IDH889 could not be located. The following technical guide provides a comprehensive overview of the standard methodologies, data presentation, and experimental protocols used to evaluate the BBB permeability of a hypothetical central nervous system (CNS) drug candidate. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Blood-Brain Barrier Permeability Assessment
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] For a drug to be effective in treating CNS diseases, it must be able to cross this barrier in sufficient concentrations.[2] Therefore, assessing BBB permeability is a critical step in the development of CNS drugs.[3] This process typically involves a combination of in vitro and in vivo assays to determine a compound's ability to passively diffuse across the BBB and to assess its interaction with efflux transporters.[2][4]
In Vitro Assessment of BBB Permeability
In vitro models provide an initial, high-throughput screening of a compound's potential to cross the BBB. These assays are crucial for early-stage drug discovery and help in prioritizing compounds for further in vivo testing.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid environment of the BBB.[4] It is a rapid and cost-effective method to predict the passive permeability of a drug.[4]
Cell-Based Assays
Cell-based assays utilize monolayers of cells that express key BBB transporters, providing insights into both passive permeability and active transport mechanisms.[4]
-
Madin-Darby Canine Kidney (MDCK) Cells: MDCK cells, originating from canine kidney epithelial cells, are often used to assess permeability.[5] They form tight junctions and can be transfected to overexpress specific human efflux transporters.[6]
-
MDCK-MDR1 Assay: This assay uses an MDCK cell line that has been transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter.[6][7] By comparing the permeability of a compound in the apical-to-basolateral (A-B) direction versus the basolateral-to-apical (B-A) direction, an efflux ratio can be calculated.[8] An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and is actively pumped out of the cells.[8]
In Vivo Assessment of BBB Permeability
In vivo studies in animal models are essential to confirm the BBB penetration of a drug candidate under physiological conditions. These studies provide a more accurate measure of the compound's concentration in the brain relative to the plasma.
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value is a measure of the total drug concentration in the brain tissue relative to the total drug concentration in the plasma at a specific time point or at steady-state.[4] It is a key parameter for assessing the overall brain penetration of a drug.
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
The Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma.[9][10] This is considered a more accurate predictor of the pharmacologically active drug concentration at the target site in the CNS, as only the unbound fraction of a drug is typically able to interact with its target.[9]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.
Table 1: In Vitro Permeability and Efflux Potential of a Hypothetical CNS Drug Candidate
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10-6 cm/s) | 8.5 | High Passive Permeability |
| MDCK-MDR1 | Papp (A-B) (10-6 cm/s) | 5.2 | Apparent Permeability |
| MDCK-MDR1 | Papp (B-A) (10-6 cm/s) | 12.8 | Apparent Permeability |
| MDCK-MDR1 | Efflux Ratio (Papp B-A / Papp A-B) | 2.46 | Substrate of P-gp |
Table 2: In Vivo Pharmacokinetics and Brain Penetration of a Hypothetical CNS Drug Candidate in Rodents
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Route of Administration | - | Oral |
| Plasma Cmax | ng/mL | 1500 |
| Brain Cmax | ng/g | 980 |
| Plasma AUC(0-t) | ngh/mL | 7500 |
| Brain AUC(0-t) | ngh/g | 4900 |
| Kp (Brain/Plasma Ratio) | - | 0.65 |
| fu,plasma | - | 0.05 |
| fu,brain | - | 0.12 |
| Kp,uu (Unbound Brain/Plasma Ratio) | - | 1.56 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
MDCK-MDR1 Permeability Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded onto Transwell™ inserts and cultured for 4-5 days to form a confluent monolayer.[8] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]
-
Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[6][8]
-
Sample Collection: After a 60-minute incubation at 37°C, samples are collected from the receiver compartment.[8]
-
Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[6][11]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (C0 * A), where dQ/dt is the rate of permeation, C0 is the initial concentration in the donor compartment, and A is the surface area of the monolayer.[11] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[11]
In Vivo Brain Penetration Study Protocol in Mice
-
Animal Dosing: A cohort of mice is administered the test compound via the intended clinical route (e.g., oral gavage).[3]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected via cardiac puncture, and the animals are euthanized.[3] The brains are then promptly harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brains are weighed and homogenized.
-
Bioanalysis: The concentration of the test compound in plasma and brain homogenates is determined using a validated LC-MS/MS method.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration in the brain by the concentration in the plasma. The area under the curve (AUC) for both brain and plasma concentration-time profiles is calculated to determine the AUC-based Kp.
Visualizations
Diagrams can effectively illustrate complex biological processes and experimental workflows.
Caption: Mechanisms of drug transport across the blood-brain barrier.
Caption: Workflow for assessing blood-brain barrier permeability.
References
- 1. A curated diverse molecular database of blood-brain barrier permeability with chemical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Notes and Protocols for (1R)-IDH889 in Cell-Based Assays
These application notes provide detailed protocols for utilizing (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell-based assays. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting IDH1 mutations.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation and DNA repair, contributing to tumorigenesis.[6][7][8]
This compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1.[9] It demonstrates high potency and selectivity for IDH1 R132 mutations.[9] These characteristics make this compound a valuable tool for studying the biological consequences of mutant IDH1 inhibition and for the development of targeted cancer therapies.
Mechanism of Action
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1][10] The mutant IDH1 enzyme gains a new function, reducing α-KG to 2-HG.[4][10] this compound acts as an allosteric inhibitor, binding to a site distinct from the active site on the mutant IDH1 enzyme. This binding induces a conformational change that inactivates the enzyme, thereby blocking the production of 2-HG.[9][11]
Quantitative Data Summary
The inhibitory activity of this compound against various IDH1 isoforms and its effect on cellular 2-HG production are summarized below.
| Target | IC50 Value | Reference |
| IDH1 R132H | 0.02 µM | [9] |
| IDH1 R132C | 0.072 µM | [9] |
| Wild-Type IDH1 | 1.38 µM | [9] |
| Cellular 2-HG Production | 0.014 µM | [9] |
Signaling Pathway
The signaling pathway affected by mutant IDH1 and its inhibitor this compound is depicted below.
Caption: Mutant IDH1 pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the efficacy of this compound are provided below.
Cellular 2-HG Measurement Assay
This assay quantifies the intracellular and extracellular levels of the oncometabolite 2-HG following treatment with this compound.
Materials:
-
IDH1-mutant cell lines (e.g., HT1080 [fibrosarcoma, R132C], U87 MG glioblastoma cells engineered to express IDH1 R132H).[5]
-
This compound.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
2-HG detection kit (commercially available, typically based on enzymatic conversion and colorimetric or fluorometric readout).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed IDH1-mutant cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.[5][13] Include a vehicle control (e.g., DMSO).
-
Sample Collection:
-
Extracellular 2-HG: Carefully collect the cell culture supernatant.
-
Intracellular 2-HG: Wash the cells with PBS, then lyse the cells using the lysis buffer provided in the 2-HG detection kit.
-
-
2-HG Quantification: Follow the manufacturer's protocol for the 2-HG detection kit. This typically involves an enzymatic reaction that converts 2-HG and generates a product that can be measured by a plate reader.
-
Data Analysis: Calculate the concentration of 2-HG in each sample based on a standard curve. Determine the IC50 value of this compound for 2-HG production by plotting the 2-HG concentration against the log of the inhibitor concentration and fitting to a dose-response curve.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the growth and viability of IDH1-mutant cancer cells.
Materials:
-
IDH1-mutant and wild-type cell lines.
-
This compound.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed both IDH1-mutant and wild-type cells in separate 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 6 days), refreshing the medium and compound every 2-3 days.
-
Viability Measurement: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 value to determine the concentration of this compound that inhibits cell growth by 50%.
Colony Formation Assay
This long-term assay evaluates the effect of this compound on the ability of single cells to form colonies, a measure of clonogenic survival.
Materials:
-
IDH1-mutant cell lines.
-
This compound.
-
Cell culture medium and supplements.
-
6-well plates.
-
Crystal violet staining solution.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Quantification: Count the number of colonies in each well. The results can be expressed as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
The general workflow for evaluating this compound in cell-based assays is outlined below.
Caption: Workflow for this compound cell-based assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. Isocitrate Dehydrogenase Mutations in Glioma: Genetics, Biochemistry, and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDH-889 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (1R)-IDH889 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts a wide range of cellular processes, including epigenetic regulation and DNA repair, thereby driving tumorigenesis. (1R)-IDH889 is a potent and selective inhibitor of mutant IDH1, offering a targeted therapeutic strategy for these cancers. These application notes provide detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its efficacy and mechanism of action.
Mechanism of Action and Signaling Pathway
This compound is an orally available, brain-penetrant, allosteric inhibitor that specifically targets IDH1 mutations. By binding to the mutant enzyme, it blocks the production of 2-HG. This leads to the reversal of epigenetic dysregulation, promotion of cellular differentiation, and inhibition of tumor growth.
The oncometabolite 2-HG, produced by mutant IDH1, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in a hypermethylated state, leading to blocked cellular differentiation. Furthermore, mutant IDH1 and the accumulation of 2-HG have been shown to impact DNA repair pathways, including the downregulation of the DNA damage sensor ATM. Mutant IDH1 can also induce the expression of hypoxia-inducible factor 1α (HIF-1α), promoting angiogenesis and tumor growth. There is also evidence suggesting an activation of the mTOR signaling pathway in the presence of an IDH1 mutation.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo efficacy data for mutant IDH1 inhibitors, with a focus on compounds structurally and functionally related to this compound, such as IDH305. This data provides a strong rationale for dose selection and expected outcomes in preclinical xenograft studies.
Table 1: In Vitro Potency of Mutant IDH1 Inhibitors
| Parameter | Cell Line/Enzyme | IC50 | Reference |
| Mutant IDH1 Inhibition | IDH1 R132H | 27 nM | [1] |
| IDH1 R132C | 28 nM | [1] | |
| Wild-Type IDH1 Inhibition | IDH1 WT | 6.14 µM | [1] |
| Cellular 2-HG Inhibition | HCT116-IDH1 R132H/+ | 24 nM | [1] |
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Xenograft Models
| Animal Model | Dosing Regimen | 2-HG Inhibition | Tumor Growth Inhibition (%T/C) | Reference |
| HMEX2838-IDH1 R132C/+ PDX | 30 mg/kg BID | 22-25% | 63% (not significant) | [1] |
| HMEX2838-IDH1 R132C/+ PDX | 100 mg/kg BID | 62-67% | 38% (significant, P < 0.05) | [1] |
| HMEX2838-IDH1 R132C/+ PDX | 300 mg/kg BID | 97-99% | -32% (partial regression, P < 0.05) | [1] |
Experimental Protocols
This section provides detailed protocols for establishing xenograft models and evaluating the efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment
This protocol is suitable for initial efficacy screening and pharmacodynamic studies.
Materials:
-
IDH1-mutant cancer cell line (e.g., patient-derived BT142) or patient-derived xenograft (PDX) tissue.[2][3][4][5]
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Cell culture medium and reagents.
-
Matrigel (optional).
-
This compound.
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose).
-
Gavage needles.
-
Calipers.
Procedure:
-
Cell Preparation:
-
Culture IDH1-mutant cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count and viability assessment.
-
Resuspend cells in sterile, ice-cold PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width^2).
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Based on preclinical data for similar compounds, a starting dose of 100-300 mg/kg administered orally (p.o.) twice daily (BID) is recommended.[1]
-
Prepare a fresh formulation of this compound in the selected vehicle each day.
-
Administer this compound or vehicle to the respective groups via oral gavage. The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses.
-
Protocol 2: Orthotopic Xenograft Model for Glioblastoma
This model more accurately recapitulates the tumor microenvironment of the brain.
Materials:
-
IDH1-mutant glioblastoma stem-like cells (GSCs) or patient-derived cells.
-
Immunocompromised mice (e.g., NOD-SCID).
-
Stereotactic frame.
-
Hamilton syringe.
-
Anesthetics and analgesics.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of GSCs in sterile PBS at a concentration of 1 x 10^5 cells in 2-5 µL.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw it.
-
Suture the incision.
-
-
Post-operative Care and Tumor Monitoring:
-
Administer analgesics and monitor the mice for recovery.
-
Monitor for neurological signs and body weight loss.
-
Tumor growth can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
-
This compound Administration and Analysis:
-
Initiate treatment as described in Protocol 1 when tumors are established.
-
At the endpoint, perfuse the mice and collect the brains for histological and molecular analysis.
-
Protocol 3: Pharmacodynamic Analysis
1. 2-HG Measurement in Tumor Tissue:
-
Sample Preparation:
-
Flash-freeze tumor tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a suitable buffer (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Analysis:
2. Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP):
-
Tissue Processing:
-
Fix brain tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate with a secondary antibody and use a suitable detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Assess the expression and localization of GFAP as a marker of glial differentiation. An increase in GFAP expression in treated tumors suggests that the inhibition of mutant IDH1 is promoting differentiation.
-
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of this compound in xenograft models of IDH1-mutant cancers. Careful execution of these experiments will enable researchers to robustly assess the therapeutic potential of this targeted inhibitor and further elucidate its mechanism of action. The use of patient-derived xenograft models is highly recommended to enhance the clinical relevance of the findings.
References
- 1. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 Downregulates ATM and Alters DNA Repair and Sensitivity to DNA Damage Independent of TET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutant IDH1 downregulates ATM and alters DNA repair and sensitivity to DNA damage independent of TET2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of (1R)-IDH889 in in vivo mouse studies, primarily in the context of research on mutant isocitrate dehydrogenase 1 (IDH1) driven cancers. The information is compiled from preclinical studies of the active (S,S)-diastereomer, IDH889, a potent and selective inhibitor of mutant IDH1. The this compound isomer serves as a crucial negative control in such experiments.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis. IDH889 is a potent and selective allosteric inhibitor of mutant IDH1, demonstrating efficacy in preclinical cancer models. Its isomer, this compound, is used as an experimental control to distinguish specific inhibitory effects from any potential off-target or compound-related, non-specific effects.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of the active isomer, IDH889, in mice. It is recommended to use this compound at a corresponding dose to the active compound in the control group.
Table 1: Pharmacokinetics of IDH889 in Mice Following Oral Administration
| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) |
| 10 | 1.7 | 3.6 |
| 100 | 14.2 | 55.5 |
Data derived from studies with the active (S,S)-diastereomer, IDH889.
Table 2: Recommended Dosage for In Vivo Mouse Studies
| Compound | Role | Recommended Dose (mg/kg) | Dosing Regimen | Route of Administration |
| IDH889 | Active Compound | 25 - 100 | Twice Daily (BID) | Oral Gavage |
| This compound | Inactive Control | 25 - 100 | Twice Daily (BID) | Oral Gavage |
Signaling Pathway
Mutant IDH1 enzymes catalyze the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). IDH889 acts as an allosteric inhibitor, binding to a site distinct from the active site to prevent this conversion.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of IDH889, using this compound as a negative control.
1. Cell Culture and Tumor Implantation:
- Culture a human cancer cell line harboring an IDH1 mutation (e.g., HCT116 IDH1-R132H) under standard conditions.
- Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 106 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers two to three times per week. (Volume = 0.5 x Length x Width2).
- When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Dosing and Administration:
- Vehicle Preparation: Prepare a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
- Drug Preparation: Prepare IDH889 and this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg).
- Administration: Administer the respective solutions to the mice via oral gavage twice daily (BID). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
4. Endpoint Analysis:
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic analysis of 2-HG levels).
Experimental Workflow Diagram
Application Notes and Protocols for Measuring (1R)-IDH889 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase (IDH) enzymes are crucial components of cellular metabolism.[1] Mutations in IDH1 and IDH2 are driver mutations in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic (new) function upon the enzyme, which then catalyzes the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][4][5] The accumulation of 2-HG disrupts a wide range of α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.[3][6]
(1R)-IDH889 is an orally available, brain-penetrant, and allosteric inhibitor with high potency and selectivity for mutant forms of IDH1, particularly those with R132 mutations.[7] Its efficacy stems from its ability to specifically block the production of 2-HG in cancer cells harboring these mutations.[7] These application notes provide detailed protocols for robustly and reproducibly measuring the biochemical and cellular efficacy of this compound.
Mechanism of Action: Mutant IDH1 and this compound Inhibition
In normal physiology, wild-type IDH1 (IDH1-wt) catalyzes the oxidative decarboxylation of isocitrate to α-KG.[5] The gain-of-function mutation in IDH1 (IDH1-mut) enables the enzyme to convert α-KG to 2-HG.[5] this compound acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and blocking this pathological conversion.[7] This leads to a reduction in cellular 2-HG levels, reversing the epigenetic blockade and inhibiting tumor growth.[8]
References
- 1. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IDH1 Mutant Cancers with (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (1R)-IDH889 as a critical tool in the study of isocitrate dehydrogenase 1 (IDH1) mutant cancers. This compound is the inactive isomer of IDH889, a potent and selective allosteric inhibitor of mutant IDH1.[1][2] As an inactive isomer, this compound serves as an ideal negative control for in vitro and in vivo experiments, enabling researchers to distinguish the specific effects of mutant IDH1 inhibition from off-target or non-specific effects of the active compound.
Introduction to IDH1 Mutations in Cancer
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of several cancers, including lower-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and chondrosarcomas.[3][4] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5] However, cancer-associated mutations, most commonly at the R132 residue, confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives tumorigenesis.[4][6] This includes alterations in histone and DNA methylation, as well as changes in cellular differentiation and metabolism. The unique biology of IDH1 mutant cancers has led to the development of targeted inhibitors, such as IDH889, which specifically block the production of 2-HG.[7][8]
This compound: The Inactive Control
This compound is the enantiomer of the active mutant IDH1 inhibitor, IDH889. Due to its stereochemistry, it does not effectively bind to the allosteric pocket of the mutant IDH1 enzyme and therefore does not inhibit its activity.[1][2] This makes it an essential tool for validating that the observed biological effects of the active inhibitor are due to the specific inhibition of mutant IDH1 and not other factors. When used in experiments, this compound is not expected to cause a significant change in the measured variables and serves as a baseline to confirm the specificity of the active compound.[9][10][11]
Data Presentation
The following tables summarize the key quantitative data for the active mutant IDH1 inhibitor IDH889. As an inactive control, this compound is expected to have no significant inhibitory activity.
| Compound | Target | IC50 (µM) | Reference |
| IDH889 | IDH1 R132H | 0.02 | [7] |
| IDH1 R132C | 0.072 | [7] | |
| Wild-Type IDH1 | 1.38 | [7] | |
| This compound | IDH1 R132H | > 29 | [12] |
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| IDH889 | Cellular 2-HG Production | Not Specified | 0.014 | [7] |
Signaling Pathways
Mutations in IDH1 can influence key cellular signaling pathways, including the PI3K/AKT/mTOR pathway. The oncometabolite 2-HG has been shown to impact mTOR activity.[13] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[14] Inhibition of mutant IDH1 with specific inhibitors provides a tool to investigate the downstream effects on this and other signaling cascades.
PI3K/AKT/mTOR signaling in the context of mutant IDH1.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of mutant IDH1 inhibition using this compound as a negative control.
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of the active inhibitor IDH889 and the inactive control this compound on the viability and proliferation of IDH1 mutant cancer cells.
Materials:
-
IDH1 mutant cancer cell line (e.g., U-87 MG IDH1 R132H mutant, patient-derived glioma cells, or engineered AML cell lines like TF-1 or MOLM14 with IDH1 mutation).[15][16][17]
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
IDH889 (active inhibitor).
-
This compound (inactive control).
-
DMSO (vehicle control).
-
Cell Counting Kit-8 (CCK-8).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of IDH889 and this compound in culture medium. A suggested concentration range for IDH889 is 0.01 µM to 10 µM. Use the same concentration range for this compound.
-
Include a vehicle control group treated with DMSO at the same final concentration as the compound-treated wells.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds or vehicle to the respective wells.
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.[15]
-
Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values.
-
Expected Results:
-
IDH889 is expected to show a dose-dependent decrease in the viability of IDH1 mutant cells.
-
This compound, as the inactive control, should not exhibit a significant effect on cell viability at the tested concentrations.[9][10]
Workflow for the CCK-8 cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis in IDH1 mutant cancer cells treated with IDH889 and this compound.
Materials:
-
IDH1 mutant cancer cell line.
-
6-well cell culture plates.
-
IDH889 and this compound.
-
DMSO.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[18]
-
Treat the cells with a selected concentration of IDH889 (e.g., 1 µM), the same concentration of this compound, and a vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Expected Results:
-
Treatment with IDH889 may lead to an increase in the percentage of apoptotic cells (Annexin V positive) compared to the vehicle control.
-
This compound should not induce a significant increase in apoptosis compared to the vehicle control, confirming that the pro-apoptotic effect is specific to the inhibition of mutant IDH1.[9][10]
Protocol 3: 2-HG Measurement by LC-MS
This protocol describes the extraction and quantification of the oncometabolite 2-HG from IDH1 mutant cells treated with IDH889 and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
IDH1 mutant cancer cell line.
-
6-well cell culture plates.
-
IDH889 and this compound.
-
DMSO.
-
80% Methanol (ice-cold).
-
Cell scraper.
-
Microcentrifuge tubes.
-
LC-MS system.
-
Internal standard (e.g., 13C5-2-HG).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with IDH889, this compound, or vehicle for 24-48 hours.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation for LC-MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or mobile phase.
-
Add the internal standard.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify 2-HG using a mass spectrometer in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Compare the 2-HG levels in the treated samples to the vehicle control.
-
Expected Results:
-
IDH889 will cause a significant, dose-dependent reduction in intracellular 2-HG levels.[20]
-
This compound will not significantly reduce 2-HG levels, demonstrating its inactivity as an inhibitor.[9][10]
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in IDH1 mutant cancer cells following treatment with IDH889 and this compound.
Materials:
-
IDH1 mutant cancer cell line.
-
6-well cell culture plates.
-
IDH889 and this compound.
-
DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6 ribosomal protein, anti-S6, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status of the target proteins in the treated samples to the vehicle control.
-
Expected Results:
-
Treatment with IDH889 may lead to changes in the phosphorylation of AKT, mTOR, and S6, indicating a modulation of the PI3K/AKT/mTOR pathway. The direction of this change (activation or inhibition) may be cell-type dependent.[13][21]
-
This compound is not expected to significantly alter the phosphorylation status of these proteins compared to the vehicle control.[9][10]
References
- 1. This compound | Inactive Isomer | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. R132H IDH1 sensitizes glioma to the antiproliferative and cytotoxic effects of BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bioivt.com [bioivt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Positive and Negative Controls | Rockland [rockland.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. atcc.org [atcc.org]
- 16. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1R)-IDH889 in Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow and peripheral blood. A subset of AML patients, estimated to be around 6-10%, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly at the R132 residue. These mutations result in a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET2 and histone demethylases, which leads to epigenetic dysregulation and a block in hematopoietic differentiation, thereby contributing to leukemogenesis.[1][2][3][4]
(1R)-IDH889 is a potent and selective, orally available, allosteric inhibitor of mutant IDH1 enzymes.[5][6] It binds to an induced-fit pocket, distinct from the active site, locking the enzyme in an inactive conformation.[5] This targeted inhibition of mutant IDH1 reduces the production of 2-HG, offering a promising therapeutic strategy for IDH1-mutated AML. These application notes provide an overview of the use of this compound in AML research, including detailed experimental protocols and representative data.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant mutant IDH1 inhibitors. Due to the limited publicly available data specifically for this compound in AML models, representative data from other well-characterized mutant IDH1 inhibitors are included for illustrative purposes and are noted accordingly.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Source |
| IDH1 (R132H) Enzymatic Activity IC50 | 20 nM | Recombinant Human IDH1-R132H | [6] |
| Cellular 2-HG Production IC50 | 14 nM | Not Specified | [6] |
Table 2: Representative Cellular Activity of Mutant IDH1 Inhibitors in AML Models
| Parameter | Inhibitor | Value | Cell Line | Source (Illustrative) |
| Cell Viability IC50 | Ivosidenib (AG-120) | ~0.5 µM | MOLM-14 (IDH1-R132C) | [7] |
| 2-HG Reduction | Ivosidenib (AG-120) | >90% at 1 µM | U87MG (IDH1 R132H) | [7] |
| Myeloid Differentiation (CD11b+) | AGI-5198 | Significant Increase | Primary IDH1-mutant AML cells | [8] |
Table 3: Representative In Vivo Efficacy of Mutant IDH1 Inhibitors in AML Xenograft Models
| Parameter | Inhibitor | Dosage | Model | Outcome | Source (Illustrative) |
| Tumor 2-HG Reduction | This compound | Not Specified | Murine IDH1 mutant tumor xenograft | Robust Reduction | [5] |
| Tumor Growth Inhibition | Ivosidenib (AG-120) | 150 mg/kg, BID | U87MG (IDH1 R132H) Xenograft | Significant Inhibition | [7] |
| Increased Survival | Ivosidenib (AG-120) | 500 mg/kg, QD | Patient-Derived Xenograft (AML) | Significantly Increased | [9] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway in AML
References
- 1. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
Application Notes and Protocols for Studying Metabolic Pathways Using (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor highly selective for mutant forms of isocitrate dehydrogenase 1 (IDH1), particularly those with R132H and R132C mutations.[1][2][3] These mutations are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[1][4][5] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), while mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7][8] The accumulation of 2-HG disrupts a wide range of cellular processes, including metabolism, epigenetics, and redox balance, contributing to tumorigenesis.[9][10] this compound serves as a critical tool to investigate the metabolic consequences of mutant IDH1 activity and to evaluate the therapeutic potential of its inhibition.
Mechanism of Action
This compound binds to an allosteric pocket of the mutant IDH1 enzyme.[1] This binding event induces a conformational change that locks the enzyme in a non-catalytic state, thereby inhibiting the production of 2-HG.[9] Its high selectivity for mutant IDH1 over the wild-type enzyme allows for targeted investigation of the metabolic pathways driven by the oncometabolite 2-HG.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| IDH1 R132H | 0.02 | Enzymatic Assay | [2][4] |
| IDH1 R132C | 0.072 | Enzymatic Assay | [2] |
| Wild-Type IDH1 | 1.38 | Enzymatic Assay | [2] |
| Cellular 2-HG Production | 0.014 | Cell-Based Assay | [2][4] |
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Brain/Blood Ratio | 1.4 | Rat | 30 mg/kg p.o. | [1] |
| AUC (10 mg/kg) | 3.6 µM·h | Mouse | 10 mg/kg p.o. | [1][4] |
| Cmax (10 mg/kg) | 1.7 µM | Mouse | 10 mg/kg p.o. | [1][4] |
| AUC (100 mg/kg) | 55.5 µM·h | Mouse | 100 mg/kg p.o. | [1][4] |
| Cmax (100 mg/kg) | 14.2 µM | Mouse | 100 mg/kg p.o. | [1][4] |
Signaling Pathway Diagram
Caption: The metabolic pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for IDH1 Inhibition
This protocol is designed to determine the inhibitory activity of this compound on purified mutant IDH1 enzyme.
Materials:
-
Purified recombinant mutant IDH1 (R132H or R132C) enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Detection reagent (e.g., diaphorase and resazurin for fluorescent readout)
-
384-well assay plates (black, flat-bottom)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the mutant IDH1 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 4 µL of a substrate solution containing NADPH and α-KG in assay buffer.
-
Incubate the plate at room temperature for 40-60 minutes.
-
Stop the reaction and develop the signal by adding 4 µL of the detection reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 530 nm, emission 590 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for 2-HG Production
This protocol measures the ability of this compound to inhibit the production of 2-HG in cells engineered to express mutant IDH1.
Materials:
-
Cells expressing mutant IDH1 (e.g., U87-MG glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
2-HG detection kit (e.g., enzymatic assay or LC-MS/MS)
-
Cell lysis buffer (if intracellular 2-HG is measured)
Procedure:
-
Seed the mutant IDH1-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant to measure extracellular 2-HG, or lyse the cells to measure intracellular 2-HG.
-
Quantify the concentration of 2-HG using a suitable detection method. For enzymatic assays, a standard curve of 2-HG should be prepared.[11]
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production and determine the IC50 value.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying metabolic pathways using this compound.
Applications in Research
-
Elucidating the Role of 2-HG: By specifically inhibiting 2-HG production, this compound allows researchers to dissect the downstream effects of this oncometabolite on cellular metabolism, epigenetics, and signaling pathways.[9]
-
Validating Mutant IDH1 as a Therapeutic Target: The potent and selective nature of this compound makes it an excellent tool for preclinical studies to validate the therapeutic potential of targeting mutant IDH1 in various cancer models.
-
Investigating Metabolic Vulnerabilities: Inhibition of mutant IDH1 with this compound can reveal metabolic vulnerabilities in cancer cells that can be exploited for combination therapies.[5]
-
Biomarker Development: The reduction of 2-HG levels upon treatment with this compound can be used as a pharmacodynamic biomarker in both in vitro and in vivo studies.[1]
Conclusion
This compound is a valuable chemical probe for studying the metabolic alterations driven by mutant IDH1. Its high potency, selectivity, and favorable pharmacokinetic properties enable a wide range of applications, from basic research into the mechanisms of oncometabolite action to preclinical evaluation of mutant IDH1 as a therapeutic target. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies of cancer metabolism.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IDH889 | Dehydrogenase | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocitrate Dehydrogenase Mutations in Glioma: Genetics, Biochemistry, and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (1R)-IDH889 Oral Formulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(1R)-IDH889 is the inactive isomer of IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] IDH1 mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[2]
The active compound, IDH889, selectively inhibits IDH1 R132 mutations, leading to a reduction in 2-HG levels.[3] As the stereoisomer, this compound is an essential tool for preclinical research, serving as a negative control to distinguish the specific effects of IDH1 inhibition by IDH889 from any potential off-target or non-specific effects of the chemical scaffold. These application notes provide detailed protocols for the preparation of an oral formulation of this compound and its use in key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the in vitro potency of the active isomer, IDH889. For this compound, no significant inhibitory activity is expected.
Table 1: In Vitro Inhibitory Activity of IDH889
| Target | IC50 (µM) | Assay Type |
| IDH1 R132H | 0.02 | Biochemical Assay |
| IDH1 R132C | 0.072 | Biochemical Assay |
| IDH1 wild-type (wt) | 1.38 | Biochemical Assay |
| Cellular 2-HG Production | 0.014 | Cell-Based Assay |
Data sourced from MedchemExpress.[3]
Table 2: Preclinical Pharmacokinetic Parameters of IDH889 in Mice
| Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) |
| 10 | Oral | 1.7 | 3.6 |
| 100 | Oral | 14.2 | 55.5 |
This data for the active isomer IDH889 provides a pharmacokinetic reference. Similar exposure levels can be targeted for this compound in negative control arms of in vivo studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating IDH1 inhibitors.
Caption: Mutant IDH1 Signaling Pathway and Point of Intervention.
References
Application Notes and Protocols for (1R)-IDH889 Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4][7][8]
(1R)-IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor that specifically targets mutant IDH1 enzymes.[2][9] It binds to an allosteric pocket, locking the enzyme in an inactive conformation and effectively blocking the production of 2-HG.[2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory effects on mutant IDH1 enzymatic activity and cellular 2-HG production.
Mechanism of Action of Mutant IDH1 and Inhibition by this compound
Mutant IDH1 enzymes form heterodimers with the wild-type protein and catalyze the NADPH-dependent reduction of α-KG to 2-HG. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site and inducing a conformational change that inactivates the enzyme. This selective inhibition reduces the production of the oncometabolite 2-HG.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against various mutant IDH1 enzymes and in cellular assays. The following table summarizes key IC50 values.
| Target/Assay | IC50 Value (µM) |
| Biochemical Assays | |
| Mutant IDH1 R132H | 0.02[9][10] |
| Mutant IDH1 R132C | 0.072[9] |
| Wild-Type IDH1 | 1.38[9] |
| Cell-Based Assay | |
| Cellular 2-HG Production | 0.014[9][10] |
Experimental Protocols
Protocol 1: Biochemical Mutant IDH1 Enzyme Inhibition Assay
This protocol determines the in vitro potency of this compound against purified recombinant mutant IDH1 enzymes. The assay measures the consumption of NADPH, which is coupled to a fluorescent reporter system.[4][11]
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H or R132C)
-
This compound
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., Tris-HCl, MgCl2, NaCl, pH 7.5)
-
384-well or 1536-well black assay plates[1]
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add a small volume (e.g., 23 nL using a pintool for 1536-well plates) of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.[1]
-
Add the mutant IDH1 enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.[1]
-
Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.
-
Stop the reaction and develop the signal by adding a detection buffer containing diaphorase and resazurin.
-
Incubate for 10-20 minutes to allow for the conversion of resazurin to the fluorescent product, resorufin.
-
Measure the fluorescence intensity (Excitation ~540 nm, Emission ~590 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay
This protocol measures the ability of this compound to inhibit the production of 2-HG in cancer cell lines endogenously expressing mutant IDH1.
Recommended Cell Lines:
-
HT1080 (Fibrosarcoma): Expresses IDH1 R132C[13]
-
U87-MG (Glioblastoma): Can be engineered to express IDH1 R132H[13]
-
JJ012 (Chondrosarcoma): Expresses IDH1 R132G[4]
Materials:
-
Mutant IDH1-expressing cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LC-MS/MS or a commercially available 2-HG assay kit
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.[4]
-
After incubation, collect the cell culture supernatant and/or prepare cell lysates.
-
Measure the concentration of 2-HG in the samples using a validated method such as LC-MS/MS or a specific enzymatic assay.[4][13]
-
Normalize the 2-HG levels to cell number or protein concentration if using cell lysates.
-
Calculate the percent inhibition of 2-HG production for each concentration of this compound and determine the IC50 value.
Protocol 3: Cell Proliferation/Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of mutant IDH1-expressing cells. It is important to note that the effects of IDH1 inhibitors on cell proliferation may only be apparent after prolonged treatment periods.[13]
Materials:
-
Mutant IDH1-expressing cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for an extended period, typically 6-10 days, changing the medium with freshly prepared compound every 2-3 days.
-
At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation/viability and determine the GI50 (concentration for 50% of maximal inhibition of growth) or IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of mutant IDH1. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and other similar compounds. These assays are essential for characterizing the biochemical and cellular activity of mutant IDH1 inhibitors and are a critical component of the preclinical drug development process.
References
- 1. biorxiv.org [biorxiv.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bacterial enzyme may correct 2-HG accumulation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Reduction with (1R)-IDH889 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) following treatment with (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The protocols outlined below cover in vitro and in vivo experimental models, detailing methods for sample preparation and analysis using mass spectrometry and magnetic resonance spectroscopy.
Introduction to this compound and 2-HG
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][3]
This compound is an orally available, brain-penetrant, allosteric inhibitor specifically targeting mutant IDH1 enzymes, particularly those with R132H and R132C mutations.[5][6] It binds to an induced-fit pocket in the mutant enzyme, stabilizing it in an inactive conformation and thereby blocking the production of 2-HG.[2][6] Monitoring the levels of 2-HG is a critical pharmacodynamic biomarker for assessing the target engagement and efficacy of this compound and other mutant IDH1 inhibitors.[6]
Quantitative Data Summary
The following tables summarize the potency of this compound in inhibiting mutant IDH1 and 2-HG production.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| IDH1 R132H | 0.02 | Enzymatic Assay | [5] |
| IDH1 R132C | 0.072 | Enzymatic Assay | [5] |
| Wild-Type IDH1 | 1.38 | Enzymatic Assay | [5] |
| Cellular 2-HG Production | 0.014 | Cell-Based Assay | [1][5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Reference |
| 10 | 1.7 | 3.6 | [1][6] |
| 100 | 14.2 | 55.5 | [1][6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic pathway of wild-type and mutant IDH1 and the mechanism of inhibition by this compound.
Caption: Wild-type vs. Mutant IDH1 Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: In Vitro 2-HG Measurement in Cell Culture using LC-MS/MS
This protocol describes the quantification of intracellular 2-HG levels in mutant IDH1 cancer cell lines treated with this compound.
Materials:
-
Mutant IDH1 cell line (e.g., HT1080, U87-MG with IDH1 R132H)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Internal standard (e.g., 13C5-2-HG)
-
LC-MS/MS system with a chiral column
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and evaporate to dryness using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Add the internal standard.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate 2-HG enantiomers using a chiral column and quantify using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Caption: Workflow for In Vitro 2-HG Measurement.
Protocol 2: In Vivo 2-HG Measurement in Xenograft Tumors using GC-MS
This protocol details the measurement of 2-HG in tumor tissue from a murine xenograft model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous HT1080 xenografts)
-
This compound formulation for oral gavage
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Homogenizer
-
Internal standard (e.g., D5-2-HG)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Animal Dosing and Tumor Collection:
-
Dose tumor-bearing mice orally with this compound or vehicle control at desired concentrations and time points.
-
At the end of the study, euthanize the mice and surgically excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C.
-
-
Tissue Homogenization and Extraction:
-
Weigh a portion of the frozen tumor tissue (e.g., 20-50 mg).
-
Homogenize the tissue in a suitable extraction solvent (e.g., methanol/water) containing the internal standard.
-
Centrifuge to pellet tissue debris and proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization and GC-MS Analysis:
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the sample by adding the derivatizing agent and heating (e.g., 60°C for 30 minutes).
-
Inject the derivatized sample into the GC-MS.
-
Quantify 2-HG levels based on the peak area ratio to the internal standard.
-
Protocol 3: Non-invasive In Vivo 2-HG Measurement in Brain Tumors using Magnetic Resonance Spectroscopy (MRS)
This protocol provides a general workflow for the non-invasive monitoring of 2-HG in orthotopic glioma xenograft models or clinical studies.
Materials:
-
High-field MRI/MRS scanner (e.g., 3T or higher)
-
Animal handling and monitoring equipment (for preclinical studies)
-
MRS data processing software (e.g., LCModel)
Procedure:
-
Animal/Patient Preparation:
-
Anesthetize the animal for preclinical imaging.
-
Position the subject in the scanner, ensuring the tumor is within the region of interest.
-
-
MRS Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted MRI) to locate the tumor.
-
Place a voxel (e.g., 2x2x2 cm³) within the tumor mass.
-
Use a specialized MRS pulse sequence to detect 2-HG, such as a long echo time (TE) PRESS sequence (e.g., TE = 97 ms) or a MEGA-PRESS sequence.[1][6] These sequences are optimized to resolve the 2-HG signal from overlapping resonances of other metabolites like glutamate and glutamine.[7]
-
-
Data Processing and Quantification:
-
Process the raw MRS data using software like LCModel.
-
Fit the acquired spectrum with a basis set of known metabolite spectra, including 2-HG.
-
Quantify the concentration of 2-HG, often expressed as a ratio to an internal reference like creatine (Cr).
-
-
Longitudinal Monitoring:
-
Repeat the MRS scans at multiple time points after the initiation of this compound treatment to monitor the reduction in 2-HG levels.
-
Caption: Workflow for In Vivo 2-HG Measurement.
Logical Relationship of Treatment and Effect
The administration of this compound leads to a direct and measurable reduction in 2-HG levels, which serves as a key indicator of the drug's on-target activity.
Caption: Logical Flow from this compound Treatment to 2-HG Reduction.
References
- 1. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo MRS measurement of 2-hydroxyglutarate in patient-derived IDH-mutant xenograft mouse models versus glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Vivo Proton Magnetic Resonance Spectroscopy of 2-Hydroxyglutarate in Isocitrate Dehydrogenase-Mutated Gliomas: A Technical Review for Neuroradiologists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (1R)-IDH889 concentration for cell culture
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing (1R)-IDH889 (vosorasidenib) in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key performance data to facilitate the optimization of its concentration for achieving reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as vosorasidenib, is a potent, orally available, and brain-penetrant small molecule inhibitor. It functions as an allosteric and specific inhibitor of isocitrate dehydrogenase 1 (IDH1) enzymes harboring mutations at the R132 residue (e.g., R132H, R132C).[1] Some studies indicate it also has activity against mutant IDH2. The primary mechanism of action involves blocking the neomorphic activity of these mutant enzymes, which prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG is a key driver in the pathology of several cancers, including gliomas and acute myeloid leukemia (AML), as it disrupts epigenetic regulation and cellular differentiation.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solid powder. For cell culture experiments, it is highly soluble in dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in new, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] Sonication or gentle warming may be used to aid dissolution if precipitation occurs.
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Q3: What is the recommended starting concentration for my cell culture experiments?
A3: The optimal concentration of this compound depends on the cell line, the specific IDH1 mutation, and the experimental endpoint. Based on its potent cellular IC50 for 2-HG reduction (0.014 µM), a good starting point for a dose-response experiment is a range from 1 nM to 5 µM .[1]
-
For 2-HG inhibition assays , concentrations between 10 nM and 500 nM are often sufficient to achieve maximal effect.
-
For cell proliferation or viability assays (e.g., MTT, CellTiter-Glo) , a broader range up to 5 µM is recommended. Note that IDH1 inhibitors often have a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect.[2]
-
For long-term differentiation studies , continuous exposure to a concentration that effectively inhibits 2-HG (e.g., 100-500 nM) is a common strategy.
Always perform a dose-response curve to determine the optimal concentration for your specific model and assay.
Section 2: Troubleshooting Guide
Problem 1: I am not observing a significant decrease in 2-HG levels after treatment.
| Possible Cause | Recommended Solution |
| Incorrect Cell Model | Confirm the IDH1 mutation status (e.g., R132H, R132C) of your cell line using sequencing. The identity and characteristics of cell lines can drift with high passage numbers.[2] |
| Compound Insolubility | Ensure the this compound stock solution is fully dissolved. Precipitated compound in the culture medium will not be effective. Prepare fresh dilutions from your DMSO stock for each experiment.[2] |
| Suboptimal Concentration | The concentration may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 5 µM) to determine the EC50 for 2-HG reduction in your specific cell line.[2] |
| Insufficient Treatment Duration | The reduction of 2-HG is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[2] |
| Assay Sensitivity | Ensure your 2-HG detection assay is sensitive enough to measure the changes. Validate the assay with appropriate standards and controls. |
Problem 2: I see a reduction in 2-HG, but there is no effect on cell viability or proliferation.
| Possible Cause | Recommended Solution |
| Cytostatic vs. Cytotoxic Effect | IDH1 inhibitors often slow cell proliferation (cytostatic) rather than induce cell death (cytotoxic). Assays like MTT, which measure metabolic activity, may not be sensitive to subtle changes in proliferation.[2] |
| Solution: Use a direct cell counting method or an assay that measures DNA synthesis (e.g., EdU or BrdU incorporation) to get a more accurate measure of proliferation.[2] | |
| Time Lag for Phenotypic Effects | The biological consequences of 2-HG reduction, such as changes in epigenetic marks and induction of differentiation, can take several days to manifest as a change in proliferation rate. |
| Solution: Extend the treatment duration for your proliferation assay (e.g., 5-7 days or longer), ensuring the medium is changed with fresh inhibitor as needed. | |
| Cell Line-Specific Resistance | The cell line may have other mutations or resistance mechanisms that make it insensitive to the downstream effects of 2-HG reduction. |
| Solution: Investigate the downstream signaling pathways. For example, assess changes in histone methylation (e.g., H3K9me3) or the expression of differentiation markers via Western Blot or flow cytometry. |
Problem 3: I am observing significant cytotoxicity and cell death.
| Possible Cause | Recommended Solution |
| Concentration is Too High | While highly selective, very high concentrations of any compound can lead to off-target effects or general toxicity. Some studies on similar inhibitors show cytotoxicity in wild-type cells at concentrations above 40-50 µM.[3] |
| Solution: Lower the concentration. Use the lowest effective concentration that maximally inhibits 2-HG production, as determined by your dose-response curve. | |
| Solvent Toxicity | High concentrations of the solvent (DMSO) can be toxic to cells. |
| Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. Include a "vehicle control" (medium with the same amount of DMSO but no inhibitor) in all experiments. | |
| Contamination | The cell culture or compound stock may be contaminated. |
| Solution: Test for mycoplasma and other common cell culture contaminants. Ensure sterile techniques are used when preparing and handling solutions. |
Section 3: Data & Visualizations
Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound and other relevant mutant IDH1 inhibitors.
| Compound | Target | IC50 (Biochemical) | IC50 (Cellular 2-HG) | Cell Line | Reference |
| This compound | IDH1 R132H | 0.02 µM | 0.014 µM | HCT116-IDH1 R132H | [1] |
| This compound | IDH1 R132C | 0.072 µM | - | - | [1] |
| This compound | IDH1 wild-type | 1.38 µM | - | - | [1] |
| Ivosidenib | IDH1 R132C | - | 0.0075 µM | HT1080 | [4] |
| Ivosidenib | IDH1 wild-type | 24-71 nM | - | - | [5] |
| Olutasidenib | IDH1 wild-type | 22,400 nM | - | - | [5] |
Visualizations
Caption: Mechanism of this compound in blocking oncometabolite production.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
Section 4: Experimental Protocols
Protocol 1: Determining Cellular IC50 via MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability and determine the inhibitory concentration (IC50).
Materials:
-
IDH1-mutant cells and appropriate culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][7]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical 8-point dilution series might range from 10 µM down to 1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express results as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Measurement of Cellular 2-HG Levels (Colorimetric Assay)
This protocol provides a general method for quantifying intracellular D-2-hydroxyglutarate levels following inhibitor treatment, adapted from commercially available kits.
Materials:
-
IDH1-mutant cells treated with this compound
-
Cold PBS
-
D2HG Assay Buffer
-
D2HG Enzyme Mix and Substrate Mix (from a commercial kit)
-
D2HG Standard
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest approximately 1-5 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold D2HG Assay Buffer.[8]
-
Homogenize the cells by pipetting up and down or by sonication, then incubate on ice for 10 minutes.[8]
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[8]
-
Collect the supernatant for the assay. The supernatant can be stored at -80°C if not used immediately.
-
-
Standard Curve Preparation: Prepare a standard curve using the provided D2HG standard, following the kit manufacturer’s instructions. This typically involves a serial dilution in the D2HG Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of your samples (cell lysate) and standards to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing D2HG Assay Buffer, D2HG Enzyme Mix, and D2HG Substrate Mix according to the kit's protocol.[2]
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the standard curve (absorbance vs. nmol of 2-HG).
-
Determine the concentration of 2-HG in your samples from the standard curve and normalize to the amount of protein or the number of cells used to prepare the lysate.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. abcam.com [abcam.com]
(1R)-IDH889 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R)-IDH889. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
I. Solubility
Frequently Asked Questions (FAQs) - Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 200 mg/mL having been reported.[1] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a fresh, unopened bottle.[1] To ensure complete dissolution, ultrasonic treatment may be necessary.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power. Always use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Apply sonication: Place the vial in an ultrasonic bath for short intervals until the compound is fully dissolved.[1]
-
Gentle warming: Gently warm the solution to 37°C. However, avoid excessive or prolonged heating, as this could potentially degrade the compound.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecule inhibitors due to their hydrophobic nature. Here are several strategies to prevent this:
-
Optimize final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform a stepwise dilution. First, dilute the stock into a small volume of serum-containing medium or a buffer-DMSO mixture. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.
-
Increase mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations that are prone to precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Quantitative Data: Solubility of this compound
| Solvent/Formulation | Solubility | Molar Equivalent | Notes |
| In Vitro | |||
| DMSO | 200 mg/mL[1] | 458.21 mM[1] | Ultrasonic treatment may be required.[1] Use of newly opened DMSO is recommended.[1] |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.55 mM | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.55 mM | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.55 mM | Results in a clear solution. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.36 mg of this compound (Molecular Weight: 436.48 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. For a 10 mM solution, this would be 1 mL for every 4.36 mg.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow: Troubleshooting Precipitation in Aqueous Media
II. Stability
Frequently Asked Questions (FAQs) - Stability
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -80°C for up to 12 months or at -20°C for up to 3-6 months. This minimizes the number of freeze-thaw cycles the compound is subjected to.
Q2: How many times can I freeze and thaw my DMSO stock solution of this compound?
A2: There is no specific published data on the freeze-thaw stability of this compound. However, for small molecule inhibitors in general, it is best practice to avoid repeated freeze-thaw cycles. Each cycle increases the risk of water absorption by the DMSO, which can lead to precipitation and potential degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes after preparation.
Q3: Is this compound stable in aqueous solutions or cell culture media?
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, studies on other oxazolidinone-containing compounds suggest that the oxazolidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. Oxidative degradation can also occur.
Quantitative Data: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | 3-6 months |
| In DMSO | -80°C | 12 months |
Experimental Protocol: Assessing Stability in Cell Culture Medium
This protocol provides a general framework for testing the stability of this compound in your specific experimental conditions.
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in fresh DMSO.
-
Prepare your complete cell culture medium (with serum and any other additives).
-
Prepare a working solution of this compound by diluting the stock solution into the cell culture medium to your final desired concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Add the 10 µM this compound working solution to triplicate wells of a multi-well plate.
-
As a control, add medium with the equivalent concentration of DMSO to another set of triplicate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from each well.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
III. Mechanism of Action and Signaling Pathway
This compound is the inactive isomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In cancer, specific mutations in IDH1 (e.g., R132H) lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis. One of the downstream effects of mutant IDH1 is the activation of the mTOR signaling pathway, which promotes cell proliferation and invasion. IDH889 inhibits the production of 2-HG, thereby blocking these downstream effects.
Signaling Pathway: Mutant IDH1 and mTOR Activation
References
Technical Support Center: Overcoming Resistance to (1R)-IDH889 in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to the mutant IDH1 inhibitor, (1R)-IDH889. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of the R132H mutant isocitrate dehydrogenase 1 (IDH1) enzyme. The R132H mutation is a common gain-of-function mutation in several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1][3] this compound binds to the dimer interface of the mutant IDH1 enzyme, blocking its neomorphic activity and reducing 2-HG levels, thereby promoting cellular differentiation.[4]
Q2: What are the primary known mechanisms of acquired resistance to this compound and similar IDH1 inhibitors like ivosidenib?
A2: There are three main clinically observed mechanisms of acquired resistance:
-
Second-Site Mutations in IDH1 : The emergence of additional mutations in the IDH1 gene, such as S280F or D279N, can prevent the inhibitor from binding effectively to the enzyme.[5][6][7][8] These mutations often occur in cis (on the same allele) as the primary R132 mutation.[4]
-
IDH Isoform Switching : Cancer cells can acquire a new mutation in the mitochondrial IDH2 enzyme (e.g., R140Q or R172V), restoring 2-HG production and bypassing the inhibition of mutant IDH1.[5][6]
-
Activation of Bypass Signaling Pathways : The activation of parallel oncogenic signaling pathways, particularly receptor tyrosine kinase (RTK) pathways involving RAS (KRAS, NRAS) and MAPK, can promote cell survival and proliferation independently of the IDH1/2-HG pathway.[6]
Q3: I've observed a decrease in 2-HG levels after treatment, but my cells are not dying. Why?
A3: IDH1 inhibitors like this compound are often cytostatic rather than cytotoxic.[9] Their primary effect is to induce cellular differentiation, which can halt proliferation but may not immediately lead to cell death. To assess the inhibitor's effect, it is recommended to use assays that measure cell proliferation (e.g., EdU incorporation, direct cell counting) or differentiation (e.g., flow cytometry for cell surface markers) in addition to standard viability assays like MTT.[9]
Q4: Can resistance to this compound be overcome?
A4: Yes, several strategies are being explored. For second-site mutations, alternative IDH1 inhibitors with different binding modes may be effective.[10][11] For isoform switching, a combination of IDH1 and IDH2 inhibitors or a potent dual inhibitor may be necessary.[5][6] In cases of bypass pathway activation, combination therapies targeting the activated pathway (e.g., with MEK or RAF inhibitors) could be a viable strategy.[12][13]
Troubleshooting Guides
Problem 1: Decreased or no reduction in 2-HG levels after this compound treatment.
-
Potential Cause 1: Compound Instability or Inactivity.
-
Solution: Ensure the inhibitor is properly stored and that fresh dilutions are made from a stock solution for each experiment. Repeated freeze-thaw cycles can degrade the compound.[9] Verify the compound's activity using a cell-free enzymatic assay if possible.
-
-
Potential Cause 2: Poor Cell Permeability.
-
Solution: While this compound is designed to be cell-permeable, specific cell lines might exhibit lower uptake. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for 2-HG reduction.[9]
-
-
Potential Cause 3: Pre-existing Resistance.
-
Solution: Your cell line may have an intrinsic resistance mechanism. Sequence the IDH1 and IDH2 genes to check for pre-existing second-site or isoform mutations. Also, perform baseline characterization of key signaling pathways (e.g., MAPK/ERK) via Western blot to check for constitutive activation.
-
-
Potential Cause 4: Incorrect Assay Procedure.
Problem 2: Cell line develops resistance to this compound after several passages.
-
Potential Cause 1: Acquired Second-Site IDH1 Mutation.
-
Solution: This is a common mechanism of acquired resistance.[5]
-
Isolate Genomic DNA from both the resistant and the parental (sensitive) cell lines.
-
Perform DNA Sequencing: Use Sanger sequencing or Next-Generation Sequencing (NGS) to analyze the entire coding region of the IDH1 gene. Pay close attention to the region around the dimer interface, specifically codons 279 and 280.[8]
-
-
-
Potential Cause 2: Acquired IDH2 Mutation (Isoform Switching).
-
Potential Cause 3: Clonal Selection of a Resistant Subpopulation.
-
Solution: The parental cell line may have been heterogeneous. Perform single-cell cloning of the parental line to establish and test the sensitivity of individual clones. This can help determine if resistance arises from a pre-existing subpopulation.
-
Data Presentation
Table 1: IC50 Values of Various IDH1 Inhibitors Against Wild-Type, Mutant, and Resistant IDH1 Variants.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132C/S280F IC50 (nM) | IDH1 R132H/S280F IC50 (nM) | Reference |
| Ivosidenib (AG-120) | 12 | 23 | >10,000 | >10,000 | [11] |
| GSK864 | 14 | 20 | 2,700 | 1,400 | [11] |
| IDH224 | 12 | 16 | 290 | 200 | [11] |
| DS-1001B | 10 | 10 | 150 | 100 | [11] |
| FT-2102 (Olutasidenib) | 12 | 15 | 110 | 130 | [11] |
Data is presented as the mean of triplicate measurements. The S280F second-site mutation confers significant resistance to Ivosidenib, but alternative inhibitors retain activity.
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-HG by LC-MS/MS
This protocol is for the quantification of D-2-hydroxyglutarate from cell lysates.
Materials:
-
80% Methanol (ice-cold)
-
LC-MS/MS system
-
Internal Standard (ISTD): ¹³C₅-2-HG
-
Screw-cap microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the desired time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a screw-cap microcentrifuge tube.
-
Add the internal standard (ISTD) to each sample.
-
Vortex vigorously and incubate at -80°C for at least 15 minutes.
-
-
Sample Preparation:
-
Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Evaporate the solvent using a speed vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the ISTD.
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by normalizing to the ISTD and interpolating from the standard curve.[14] Normalize the final concentration to cell number or total protein content.
-
Protocol 2: Western Blot for IDH1 R132H Mutant Protein
This protocol allows for the detection of the specific mutant IDH1 protein.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-IDH1 R132H specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDH1 R132H antibody (diluted according to manufacturer's instructions) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating resistance.
Caption: RTK/RAS/MAPK bypass signaling pathway.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. benchchem.com [benchchem.com]
- 6. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 11. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor resistance in IDH1-mutant cancers due to loss of end protection factors, 53BP1 and REV7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 15. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving (1R)-IDH889 and Active Counterpart IDH889 Delivery to CNS Tumors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the delivery of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889, and its isomer, (1R)-IDH889, to central nervous system (CNS) tumors.
Frequently Asked Questions (FAQs)
Q1: What are IDH889 and this compound?
A: IDH889 is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets IDH1 mutations like R132H and R132C, which are found in several cancers, including glioma.[1][2] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[2] IDH889 inhibits the production of 2-HG.[1] this compound is an isomer of IDH889 and is typically used as an experimental control.[3]
Q2: What is the primary obstacle to delivering drugs like IDH889 to CNS tumors?
A: The primary obstacle is the blood-brain barrier (BBB).[4][5] The BBB is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances.[4] It prevents approximately 98% of small-molecule drugs and 100% of large-molecule therapeutics from entering the brain.[4] This barrier is formed by tightly packed endothelial cells, pericytes, and astrocyte end-feet, which strictly regulate the passage of substances from the bloodstream into the brain tissue.[4][6]
Q3: Does IDH889 cross the blood-brain barrier?
A: Yes, IDH889 is designed to be brain-penetrant.[1][7] Pharmacokinetic studies in rats have shown a favorable distribution to the brain, with a brain-to-blood ratio of 1.4 after an oral dose of 30 mg/kg.[1] It also exhibits excellent permeability in preclinical cell line models (Caco-2 and MDR1-MDCK).[1][7]
Q4: What is the mechanism of action for mutant IDH1 inhibitors?
A: Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG). Cancer-associated mutations in IDH1 result in a new function: the reduction of α-KG to D-2-hydroxyglutarate (D2HG), which is considered an oncometabolite. D2HG is believed to contribute to oncogenesis by disrupting metabolic and epigenetic processes.[2] Mutant IDH1 inhibitors like IDH889 act by binding to an allosteric site on the mutant enzyme, preventing the production of D2HG.[1][2]
IDH1 Signaling and Inhibition Pathway
Caption: Mechanism of mutant IDH1 and therapeutic inhibition by IDH889.
Troubleshooting Guide
Problem 1: Lower than expected concentration of IDH889 in CNS tumor tissue.
| Possible Cause | Recommended Solution / Next Step |
| High Efflux Pump Activity: | The BBB expresses efflux transporters (e.g., P-glycoprotein, P-gp) that actively pump drugs out of the brain. Although IDH889 shows no efflux in cell lines, in-vivo activity can differ. |
| Rapid Metabolism: | High intrinsic clearance in the liver or brain can reduce local drug concentration. |
| Poor Tumor Penetration: | The blood-tumor barrier (BTB) can be heterogeneous and still limit drug distribution within the tumor mass. |
Problem 2: High variability in brain concentration between experimental subjects.
| Possible Cause | Recommended Solution / Next Step |
| Inconsistent Dosing: | Errors in oral gavage, injection, or diet can affect absorption. |
| Biological Variability: | Differences in individual metabolism, transporter expression, or BBB integrity. |
| Sample Collection/Processing Errors: | Inconsistent timing of sample collection post-dose or contamination of brain tissue with blood. |
Quantitative Data Summary
Table 1: In-Vitro Potency and In-Vivo Pharmacokinetics of IDH889
| Parameter | Value | Species / Model | Reference |
| IDH1 (R132H) IC50 | 20 nM | Biochemical Assay | [7] |
| Cellular 2-HG IC50 | 14 nM | U87MG-IDH1 R132H Cells | [7] |
| Brain/Blood Ratio | 1.4 | Rat (30 mg/kg, p.o.) | [1] |
| Mouse Plasma AUC (10 mg/kg) | 3.6 µM·h | Mouse | [1][7] |
| Mouse Plasma Cmax (10 mg/kg) | 1.7 µM | Mouse | [1][7] |
| Mouse Plasma AUC (100 mg/kg) | 55.5 µM·h | Mouse | [1][7] |
| Mouse Plasma Cmax (100 mg/kg) | 14.2 µM | Mouse | [1][7] |
Experimental Protocols & Advanced Delivery Strategies
Protocol: Assessment of Brain Penetration in a Rodent Model
This protocol outlines the key steps to determine the brain-to-plasma concentration ratio of a compound like IDH889.
-
Animal Dosing:
-
Administer IDH889 to a cohort of mice or rats via the desired route (e.g., oral gavage). Use a consistent vehicle formulation.
-
-
Time Point Selection:
-
Select several time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to capture Cmax and the distribution phase.
-
-
Sample Collection:
-
At each time point, anesthetize the animal.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, rinse with cold saline, blot dry, record the weight, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet proteins.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on the homogenate as described for plasma.
-
-
Quantification:
-
Analyze the supernatant from both plasma and brain samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to determine the concentration of IDH889.
-
-
Calculation:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
The Brain/Plasma ratio (Kp) is calculated as: Brain Concentration / Plasma Concentration. An unbound ratio (Kp,uu) can also be calculated if plasma and brain tissue binding are determined.
-
Advanced Delivery Workflow and Troubleshooting Logic
For cases where the intrinsic brain permeability of IDH889 is insufficient for a specific CNS tumor model, advanced delivery strategies may be required.
Experimental Workflow for Advanced Delivery
Caption: Workflow for evaluating advanced delivery strategies for CNS tumors.
Troubleshooting Low CNS Efficacy
Caption: Decision tree for troubleshooting poor in-vivo efficacy in CNS models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 5. Drug Delivery to Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Investigating Off-Target Effects of (1R)-IDH889: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of (1R)-IDH889, a novel inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant enzyme. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of other clinical-stage IDH1 inhibitors that could be relevant for this compound?
A1: While specific data for this compound is emerging, insights can be drawn from approved IDH1 and IDH2 inhibitors. For instance, ivosidenib, an IDH1 inhibitor, has been associated with differentiation syndrome, QTc prolongation, and Guillain-Barré syndrome.[1] Enasidenib, an IDH2 inhibitor, is known to cause indirect hyperbilirubinemia through off-target inhibition of the UGT1A1 enzyme, as well as IDH-inhibitor-associated differentiation syndrome (IDH-DS) and leukocytosis.[2][3][4][5][6] These adverse events highlight potential off-target liabilities to consider during the preclinical and clinical development of this compound.
Q2: What is IDH-inhibitor-associated differentiation syndrome (IDH-DS) and how can I monitor for it in my experiments?
A2: IDH-DS is a serious adverse event characterized by rapid proliferation and differentiation of myeloid cells.[2][3] Symptoms can include fever, respiratory distress, and organ infiltration.[1][7] In a research setting, this can be monitored by:
-
In vitro assays: Assessing the differentiation of leukemia cell lines (e.g., TF-1, KG-1) expressing the IDH1-R132H mutation upon treatment with this compound. Markers of myeloid differentiation such as CD11b and CD14 can be measured by flow cytometry.
-
In vivo models: In animal models of IDH1-mutant leukemia, monitor for signs of respiratory distress, splenomegaly, and leukocytosis. Regular complete blood counts and histopathological analysis of hematopoietic tissues are crucial.
Q3: How can I investigate if this compound has an off-target inhibitory effect on UGT1A1?
A3: Off-target inhibition of UGT1A1 can lead to hyperbilirubinemia.[3][4][6] To assess this potential liability for this compound, the following experiments can be conducted:
-
Enzymatic Assays: Utilize commercially available UGT1A1 enzyme inhibition assay kits. These typically involve a recombinant human UGT1A1 enzyme, a specific substrate (e.g., estradiol), and a detection system to measure the formation of the glucuronidated product.
-
Cell-based Assays: Employ hepatocytes or other cell lines that express UGT1A1. Treat the cells with varying concentrations of this compound and measure the glucuronidation of a probe substrate.
Q4: What are the recommended approaches to identify the broader off-target profile of this compound?
A4: A comprehensive off-target profiling strategy should include both computational and experimental methods:
-
In Silico Profiling: Use computational models and databases to predict potential off-target interactions based on the chemical structure of this compound.
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity. This is critical as many small molecule inhibitors exhibit off-target kinase effects.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to assess the effects of this compound on various cellular processes in a panel of different cell lines.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity in Non-IDH1-mutant Cells | Off-target cytotoxicity | 1. Perform a dose-response curve in a panel of IDH1-wildtype cell lines to determine the IC50. 2. Conduct a broad kinase screen to identify potential off-target kinases responsible for the toxicity. 3. Investigate common cytotoxicity pathways (e.g., apoptosis, necrosis) using relevant assays (e.g., caspase-3/7 activity, LDH release). |
| Inconsistent 2-HG Reduction in IDH1-mutant Cells | Experimental variability or compound instability | 1. Confirm the presence of the IDH1-R132H mutation in the cell line. 2. Verify the stability of this compound in your cell culture media over the course of the experiment. 3. Ensure accurate quantification of 2-hydroxyglutarate (2-HG) using a validated LC-MS/MS method. |
| Animal model shows signs of distress unrelated to tumor burden | Potential in vivo off-target toxicity | 1. Perform a thorough clinical observation of the animals, including weight, behavior, and physical appearance. 2. Conduct a comprehensive toxicology study with histopathological analysis of major organs. 3. Analyze plasma for biomarkers of organ damage (e.g., ALT, AST for liver; BUN, creatinine for kidney). |
Experimental Protocols
Protocol 1: In Vitro IDH-Inhibitor Associated Differentiation Syndrome (IDH-DS) Assay
-
Cell Culture: Culture an IDH1-R132H mutant leukemia cell line (e.g., MOLM-14 engineered to express IDH1-R132H) in appropriate media.
-
Treatment: Seed cells at a density of 1x10^5 cells/mL and treat with a dose range of this compound or vehicle control.
-
Flow Cytometry: After 5-7 days of treatment, harvest cells and stain with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14) and a viability dye.
-
Data Analysis: Analyze the percentage of CD11b and CD14 positive cells in the viable cell population using a flow cytometer. An increase in these markers indicates myeloid differentiation.
Protocol 2: UGT1A1 Inhibition Assay (Enzymatic)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human UGT1A1 enzyme, UDP-glucuronic acid (UDPGA), and a specific substrate (e.g., β-estradiol) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known UGT1A1 inhibitor (positive control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the formation of the glucuronidated product using a validated method, such as LC-MS/MS or a fluorescence-based readout.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: On-target pathway of this compound action.
Caption: Workflow for investigating off-target effects.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Toxicity of (1R)-IDH889 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, (1R)-IDH889, in preclinical models. The guidance is designed to help anticipate and mitigate potential toxicities, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the isomer of IDH889, an orally available and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, commonly found in cancers like gliomas and acute myeloid leukemia (AML), lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] 2-HG drives tumorigenesis by altering cellular metabolism and epigenetics.[3] this compound specifically inhibits the activity of these mutant IDH1 enzymes, thereby reducing 2-HG levels and aiming to restore normal cellular function.[3]
Q2: What are the potential toxicities associated with IDH1 inhibitors like this compound in preclinical models?
A2: While specific public data on the preclinical toxicity of this compound is limited, the broader class of IDH inhibitors has a generally manageable safety profile.[3] Potential toxicities observed with other IDH inhibitors in clinical and preclinical studies that researchers should be aware of include:
-
Gastrointestinal Issues: Nausea, diarrhea, and vomiting are commonly reported.[3]
-
Hepatotoxicity: As with many small molecules, there is a potential for drug-induced liver injury.
-
Hematological Effects: Changes in blood cell counts, such as leukopenia, have been observed.[3]
-
IDH Differentiation Syndrome: A serious adverse event characterized by rapid proliferation and differentiation of myeloid cells.[3]
Q3: How can I proactively monitor for and mitigate potential hepatotoxicity of this compound in my animal models?
A3: Regular monitoring of liver function is crucial. This can be achieved by collecting blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes can indicate hepatocellular injury. Histopathological analysis of liver tissue at the end of the study can also provide definitive evidence of liver damage. To mitigate hepatotoxicity, consider dose-response studies to find the optimal therapeutic window with minimal liver effects.
Q4: What are the signs of IDH differentiation syndrome in animal models and how can it be managed?
A4: In preclinical models, particularly those for hematological malignancies, signs of differentiation syndrome may include rapid weight loss, respiratory distress, and signs of systemic inflammation. Close monitoring of animal health is essential. If differentiation syndrome is suspected, temporary cessation of treatment or a dose reduction should be considered in consultation with a veterinarian.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected Animal Mortality | - Acute toxicity at the administered dose.- Off-target effects.- Complications from the tumor model. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Conduct thorough histopathology on major organs to identify target organ toxicity.- Ensure the health of the animals prior to and during the study is optimal. |
| Significant Weight Loss in Treatment Group | - Gastrointestinal toxicity.- Systemic toxicity. | - Monitor food and water intake.- Consider supportive care such as providing palatable, high-calorie food supplements.- Evaluate for signs of diarrhea and provide supportive care as needed.- Perform a dose reduction if weight loss exceeds 15-20% of baseline. |
| Abnormal Hematological Findings | - On-target effect on hematopoiesis.- Off-target myelosuppression. | - Conduct complete blood counts (CBCs) at baseline and at regular intervals during the study.- Analyze bone marrow smears to assess cellularity and differentiation.- Correlate hematological findings with dose levels. |
| Inconsistent Efficacy or Toxicity Between Animals | - Inaccurate dosing.- Biological variability. | - Ensure accurate and consistent administration of this compound.- Increase the number of animals per group to enhance statistical power.- Ensure animals are age and sex-matched.[4] |
Data Presentation
Table 1: In Vitro Potency of IDH889 Against Mutant IDH1
| Target | IC50 (μM) |
| IDH1 R132H | 0.02 |
| IDH1 R132C | 0.072 |
| IDH1 wild-type | 1.38 |
| Cellular 2-HG Production | 0.014 |
Data sourced from MedchemExpress.[1]
Table 2: Preclinical Pharmacokinetics of IDH889 in Mice
| Dose (mg/kg) | Cmax (μM) | AUC (μM·h) |
| 10 | 1.7 | 3.6 |
| 100 | 14.2 | 55.5 |
Data sourced from MedKoo Biosciences.[5]
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Use an appropriate mouse strain for your tumor model.
-
Dosing: Administer this compound orally at predetermined doses daily for the duration of the study. Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at selected time points (e.g., weekly).
-
-
Serum Analysis:
-
Separate serum from blood samples.
-
Use commercially available kits to measure the activity of ALT and AST.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.
-
Protocol 2: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 μL of whole blood into EDTA-coated tubes from each animal at baseline and at regular intervals.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group to identify any significant changes in hematological parameters.
Visualizations
Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.
Caption: Experimental workflow for preclinical toxicity assessment.
Caption: Logical relationship for troubleshooting adverse events.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: (1R)-IDH889 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with (1R)-IDH889 dose-response curve analysis.
Troubleshooting Guide
Issue 1: Atypical (Non-Sigmoidal) Dose-Response Curve
Symptoms:
-
The dose-response curve appears flattened, U-shaped (hormetic), or does not follow a typical sigmoidal pattern.
-
High concentrations of this compound show a plateau or a decrease in inhibitory effect.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound may have limited solubility in aqueous solutions at higher concentrations, leading to precipitation.[1] Solution: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous assay buffers or cell culture media, ensure the final solvent concentration is minimal and non-toxic to the experimental system (typically <0.5% for DMSO).[1] Visually inspect for any signs of precipitation after dilution.[1] |
| Compound Aggregation | Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition and a steep, non-sigmoidal curve.[2] Solution: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.[2] Compare the dose-response curves with and without the detergent; a significant reduction in inhibition suggests aggregation was the issue.[2] |
| Cell Seeding Density | In cell-based assays, inappropriate cell density can mask the true effect of the compound. Too few cells may produce a weak signal, while too many can lead to contact inhibition or nutrient depletion.[1] Solution: Optimize cell seeding density for your specific cell line and assay duration to ensure cells remain in the logarithmic growth phase throughout the experiment.[1] |
| Incubation Time | The inhibitory effects of this compound on 2-hydroxyglutarate (2-HG) production may be time-dependent. Insufficient incubation time may not allow for a measurable decrease in 2-HG levels. Solution: Conduct time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a robust dose-response.[3] |
Issue 2: High Variability Between Replicates
Symptoms:
-
Large error bars on the dose-response curve.
-
Poor reproducibility between replicate wells or experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inconsistent or inaccurate pipetting is a frequent source of variability. Solution: Use calibrated pipettes and ensure proper mixing of all solutions, including serial dilutions of this compound. |
| Inconsistent Cell Plating | For cell-based assays, a non-homogenous cell suspension can lead to inconsistent cell numbers per well.[4] Solution: Ensure the cell suspension is thoroughly mixed before and during plating. To minimize "edge effects" in microplates, consider not using the outer wells or filling them with a buffer or media.[4] |
| Compound Instability | The stability of this compound in your assay buffer or cell culture media could be a factor. Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solutions before being added to the assay. |
Issue 3: Unexpectedly Low or High IC50 Value
Symptoms:
-
The calculated IC50 value is significantly different from published values.[5][6]
-
The dose-response curve is shifted to the left or right.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Enzyme/Substrate Concentration | In biochemical assays, the concentrations of the mutant IDH1 enzyme and its substrate, α-ketoglutarate, can influence the apparent IC50.[4] Solution: Maintain consistent concentrations of the enzyme and substrate across all experiments as established in your protocol. Shifts in IC50 with varying substrate concentrations can indicate the mechanism of inhibition (e.g., competitive).[7] |
| Cell Line and Health | Different cell lines can show varying sensitivity to the same compound due to differences in target expression, metabolic rates, or off-target effects.[4] The health and metabolic state of the cells are also critical. Solution: Use a consistent cell line and passage number. Ensure cells are healthy and in the logarithmic growth phase.[4][8] |
| Assay Readout Interference | The compound may interfere with the assay's detection method. For fluorescence-based assays, autofluorescence of the compound can be an issue.[2][9] Solution: Run control experiments with this compound in the absence of the enzyme or cells to check for autofluorescence or other interferences with the readout.[2][9] |
| Serum Concentration in Media | For cell-based assays, serum proteins can bind to small molecules, reducing their effective concentration.[4] Solution: Use a consistent and defined serum concentration in your cell culture media for all related experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric and mutant-specific inhibitor of isocitrate dehydrogenase 1 (IDH1).[5][6] It selectively binds to the mutant forms of the IDH1 enzyme (e.g., R132H, R132C), preventing them from converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][10] The accumulation of 2-HG is implicated in epigenetic dysregulation and oncogenesis.[11][12]
Q2: Which cell lines are suitable for testing this compound?
A2: Cell lines harboring IDH1 mutations are appropriate for assessing the efficacy of this compound. Examples include HT1080 (fibrosarcoma, heterozygous for IDH1-R132C) and U87 MG cells engineered to express mutant IDH1.[3] It is crucial to confirm the presence of the IDH1 mutation in your chosen cell line.[3]
Q3: My dose-response curve for this compound has a very steep slope. What could be the reason?
A3: A steep slope in a dose-response curve can sometimes indicate compound aggregation, as discussed in the troubleshooting guide.[2] In enzymatic assays, a very high enzyme concentration relative to the inhibitor's dissociation constant (Kd) can also lead to a steeper curve.[13]
Q4: Can I use a cell proliferation or viability assay to determine the IC50 of this compound?
A4: While possible, it's important to note that the primary effect of IDH1 inhibitors is the reduction of 2-HG production, which may not immediately translate to a decrease in cell proliferation or viability.[3] Therefore, a more direct and sensitive method is to measure the levels of 2-HG in the cell culture supernatant or cell lysates.[3][11] Effects on proliferation may only be observable after longer incubation periods.
Q5: How should I analyze my dose-response data?
A5: Dose-response data is typically analyzed using non-linear regression to fit a sigmoidal curve.[14] The most common model is the four-parameter logistic (4PL) equation, which allows for the determination of parameters such as the IC50, Hill slope, and the top and bottom plateaus of the curve.[14]
Experimental Protocols
Protocol 1: In Vitro IDH1 Mutant Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring the activity of mutant IDH1 inhibitors.[7][15][16]
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H or R132C)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)
-
Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer
-
Detection Reagent: Diaphorase and Resazurin
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the mutant IDH1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate solution containing α-KG and NADPH.
-
Incubate the plate for 40-60 minutes at room temperature.
-
Stop the reaction and measure the consumption of NADPH by adding the detection reagent (diaphorase and resazurin). The diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product, resorufin.
-
Read the fluorescence at an appropriate excitation/emission wavelength (e.g., ~544 nm excitation / ~590 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the dose-response curve.
Protocol 2: Cell-Based 2-HG Production Assay
This protocol is based on methods for measuring the inhibition of 2-HG production in cells.[3]
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
2-HG detection kit (commercially available, typically based on LC-MS/MS or an enzymatic assay)
Procedure:
-
Seed the IDH1-mutant cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a predetermined optimal time (e.g., 48-72 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of 2-HG in the supernatant using a suitable detection kit, following the manufacturer's instructions.
-
Normalize the 2-HG levels to cell number if significant effects on cell proliferation are observed.
-
Calculate the percent inhibition of 2-HG production for each concentration of this compound relative to the DMSO control and plot the dose-response curve.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) |
| IDH1 R132H | 0.02[5][6] |
| IDH1 R132C | 0.072[5][6] |
| IDH1 wild-type | 1.38[5][6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| 2-HG Production | Not specified | 0.014[5][6] |
Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based 2-HG inhibition assay.
Caption: Troubleshooting logic for an atypical dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. news-medical.net [news-medical.net]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with (1R)-IDH889
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with (1R)-IDH889.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is the inactive isomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] As an experimental control, this compound is expected to be inactive and should not elicit a significant biological response. Its primary use is to help researchers confirm that the observed effects of its active counterpart, IDH889, are due to specific inhibition of mutant IDH1 and not off-target or non-specific effects.
Q2: Why am I observing unexpected activity or inconsistent results with this compound?
Inconsistent results with a negative control like this compound can arise from several factors, including:
-
Compound Integrity and Purity: Ensure the compound has been stored correctly and has not degraded. Verify the purity of your batch.
-
Compound Handling: Inaccurate weighing, incomplete solubilization, or improper dilution can lead to incorrect final concentrations.
-
Experimental System: The specific cell line, its passage number, and culture conditions can influence results.
-
Assay Performance: High assay variability can mask the true lack of activity.
Q3: How should I properly handle and store this compound?
Proper handling and storage are critical for maintaining the integrity of this compound. Follow the manufacturer's specific recommendations. As a general guideline for related compounds, store the solid compound at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of 2-HG Production
If you observe a decrease in 2-hydroxyglutarate (2-HG) levels after treating mutant IDH1 cells with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow: Unexpected 2-HG Inhibition
Caption: Troubleshooting workflow for unexpected 2-HG inhibition.
-
Verify Compound Identity and Purity:
-
Confirm that you are using this compound and not the active IDH889 isomer.
-
If possible, have the compound's identity and purity verified by analytical methods such as LC-MS or NMR.
-
-
Review Compound Handling Procedures:
-
Solubilization: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution. Precipitated compound will lead to inaccurate concentrations.
-
Dilutions: Double-check all calculations for serial dilutions. Use calibrated pipettes and proper technique.
-
-
Assess Assay Performance:
-
Positive and Negative Controls: Include appropriate controls in your experiment. The active isomer, IDH889, should serve as a positive control for 2-HG inhibition. A vehicle-only control (e.g., DMSO) is essential as a negative control.
-
Assay Window and Z'-Factor: A robust assay should have a clear separation between positive and negative controls. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Investigate Potential Contamination:
-
Check for cross-contamination of your this compound stock with the active IDH889 isomer.
-
Ensure that lab equipment, such as pipette tips and plates, are not contaminated.
-
Issue 2: High Variability Between Experimental Replicates
Troubleshooting Workflow: High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
-
Review Cell Culture Practices:
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range.
-
Seeding Density: Use a consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variability.
-
Media and Supplements: Use the same batch of media and supplements for all experiments to be compared.
-
-
Standardize Assay Protocol:
-
Incubation Times: Adhere strictly to specified incubation times for compound treatment and assay reagents.
-
Reagent Addition: Use a multichannel pipette for adding reagents to minimize timing differences across the plate.
-
Washing Steps: If your protocol includes washing steps, ensure they are performed consistently and that residual buffer is completely removed.
-
-
Check for Plate Edge Effects:
-
The outer wells of a microplate are more prone to evaporation, which can alter compound and media concentrations.
-
To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media.
-
-
Verify Data Analysis:
-
Ensure that your data normalization and statistical analysis methods are appropriate for your experimental design.
-
Data Presentation
Table 1: Representative IC50 Values for the Active IDH1 Inhibitor IDH889
This compound is the inactive isomer and is not expected to have a measurable IC50. The following data for its active counterpart, IDH889, is provided for reference.
| Target | IC50 (µM) |
| IDH1 R132H | 0.02 |
| IDH1 R132C | 0.072 |
| IDH1 wild-type | 1.38 |
| Cellular 2-HG Production | 0.014 |
Data sourced from MedchemExpress and TargetMol.[3]
Table 2: Expected 2-HG Levels in IDH1 Mutant Cell Lines
The following table provides an example of the expected impact of an active IDH1 inhibitor on 2-HG levels. This compound should not significantly alter these levels.
| Cell Line | IDH1 Mutation | Treatment | Expected 2-HG Levels |
| U87MG | R132H (overexpressed) | Vehicle | High |
| U87MG | R132H (overexpressed) | Active IDH1 Inhibitor | Low |
| HT1080 | R132C (endogenous) | Vehicle | High |
| HT1080 | R132C (endogenous) | Active IDH1 Inhibitor | Low |
Based on general findings in the literature.[4][5] Actual levels can vary depending on cell line and culture conditions.
Experimental Protocols
Protocol 1: Cellular 2-HG Measurement Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
IDH1 mutant cell line
-
This compound and active control (IDH889)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and the active control (IDH889). Include a vehicle-only control. Incubate for the desired duration (e.g., 48-72 hours).
-
Sample Preparation:
-
Collect the cell culture medium or prepare cell lysates according to the assay kit manufacturer's instructions.
-
Deproteinize samples if necessary.
-
-
Assay Reaction:
-
Prepare the reaction mix containing the assay buffer, enzyme mix, and substrate mix as per the kit protocol.
-
Add the reaction mix to each well containing the samples, standards, and controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Generate a standard curve using the D2HG standards.
-
Calculate the concentration of 2-HG in each sample based on the standard curve.
-
Protocol 2: IDH1 Enzymatic Assay (Fluorometric)
This protocol measures the activity of purified recombinant IDH1 enzyme.
Materials:
-
Recombinant IDH1 (R132H or other mutant) enzyme
-
This compound and active control (IDH889)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
α-ketoglutarate (α-KG)
-
NADPH
-
NADPH detection reagents (e.g., diaphorase/resazurin)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, compounds, α-KG, and NADPH in assay buffer.
-
Enzyme and Compound Incubation:
-
Add the IDH1 enzyme to the wells of the microplate.
-
Add this compound, active control, or vehicle to the respective wells.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
-
Signal Detection:
-
After a set reaction time (e.g., 30-60 minutes), add the NADPH detection reagents.
-
Incubate to allow for color/fluorescence development.
-
-
Measurement:
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
For active compounds, plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
Mutant IDH1 Signaling Pathway
Caption: Simplified signaling pathway of mutant IDH1 and its inhibition.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. IDH889 | Dehydrogenase | TargetMol [targetmol.com]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (1R)-IDH889 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will explore experimental approaches, present comparative data with other known IDH1 inhibitors, and provide detailed protocols to aid in the design and execution of your studies.
Introduction to this compound and Target Engagement
This compound is an orally available, brain-penetrant, allosteric inhibitor that specifically targets mutations in the IDH1 enzyme, particularly the R132H and R132C variants.[1] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[2] Validating that this compound effectively engages its target, the mutant IDH1 protein, within a cellular context is a critical step in preclinical drug development. This confirmation provides evidence of the compound's mechanism of action and is a key predictor of its potential therapeutic efficacy.
Two primary methods are widely employed to validate the target engagement of IDH1 inhibitors in cells:
-
Quantification of 2-HG Inhibition: This is a robust pharmacodynamic (PD) biomarker assay that measures the reduction of the oncometabolite 2-HG in cells or biological fluids following treatment with an IDH1 inhibitor.[1] A significant decrease in 2-HG levels is a strong indicator of target engagement and enzymatic inhibition.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[3][4]
This guide will compare the performance of this compound with other well-characterized mutant IDH1 inhibitors, including Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881), using data from 2-HG inhibition assays. While specific CETSA data for this compound is not publicly available, we will provide a detailed protocol for this "gold standard" target engagement assay, enabling researchers to generate this critical data.
Comparative Analysis of Mutant IDH1 Inhibitors
The potency of this compound and its alternatives in inhibiting the production of 2-HG in cellular models is a key performance indicator. The following table summarizes the reported cellular IC50 values for these compounds against various IDH1 mutations.
| Inhibitor | Mutant IDH1 Target | Cellular IC50 for 2-HG Inhibition | Reference(s) |
| This compound | R132H, R132C | 14 nM | [1] |
| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S | 7.5 - 13 nM | [5][6] |
| Olutasidenib (FT-2102) | R132H, R132C | 21.2 nM (R132H), 114 nM (R132C) | [7] |
| Vorasidenib (AG-881) | R132C, R132G, R132H, R132S | 0.04 - 22 nM | [8][9] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, we provide the following diagrams created using the DOT language.
Mutant IDH1 Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[10][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (1R)-IDH889 and Other IDH1 Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of (1R)-IDH889 with other prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, including Ivosidenib (AG-120), Vorasidenib (AG-881), and Olutasidenib (FT-2102). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed methodologies.
Introduction to Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy, aiming to reduce 2-HG levels and restore normal cellular function.[2]
This compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1.[3] Its chemical IUPAC name is (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one.[4] This guide compares its preclinical profile with other key IDH1 inhibitors.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound and other IDH1 inhibitors against various mutant IDH1 enzymes and the wild-type (WT) enzyme is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.
Table 1: Biochemical Inhibitory Activity (IC50) of IDH1 Inhibitors
| Inhibitor | IDH1 R132H (nM) | IDH1 R132C (nM) | IDH1 R132S (nM) | IDH1 R132G (nM) | IDH1 R132L (nM) | IDH1 WT (nM) | Selectivity (WT/R132H) |
| This compound | 20[4] | 72[3] | - | - | - | 1380[3] | 69 |
| Ivosidenib (AG-120) | 40-50[5] | - | - | - | - | >100,000[6] | >2000-2500 |
| Vorasidenib (AG-881) | 0.04-22[1] | 0.04-22[1] | 0.04-22[1] | 0.04-22[1] | 0.04-22[1] | - | - |
| Olutasidenib (FT-2102) | - | - | - | - | - | - | - |
Cellular Activity: Inhibition of 2-HG Production
The efficacy of IDH1 inhibitors is further evaluated in cellular assays by measuring their ability to reduce the production of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations. The half-maximal effective concentration (EC50) for 2-HG inhibition is a key parameter.
Table 2: Cellular 2-HG Inhibition (IC50/EC50) of IDH1 Inhibitors
| Inhibitor | Cell Line | IDH1 Mutation | 2-HG Inhibition IC50/EC50 (nM) |
| This compound | - | - | 14[4] |
| Ivosidenib (AG-120) | U87MG | R132H | ~50[5] |
| Vorasidenib (AG-881) | TS603 | R132H | Potent (specific value not stated)[7] |
| Olutasidenib (FT-2102) | - | - | Potent (specific value not stated)[8] |
Preclinical Pharmacokinetics
The pharmacokinetic profiles of these inhibitors, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for their potential clinical utility. Brain penetrance is a particularly important parameter for inhibitors intended to treat gliomas.
Table 3: Preclinical Pharmacokinetic Parameters of IDH1 Inhibitors
| Inhibitor | Species | Key PK Parameters | Brain-to-Plasma Ratio |
| This compound | Mouse | Improved plasma exposure vs. predecessor compounds.[4] | Brain-penetrant[9] |
| Ivosidenib (AG-120) | Rat, Dog, Monkey | Low clearance, moderate to long half-life (5.3-18.5h).[10] | Low (2.3% in rats)[10] |
| Vorasidenib (AG-881) | Mouse, Rat | Rapid oral absorption, low total body plasma clearance.[7] | 1.33 (in an orthotopic glioma mouse model)[7] |
| Olutasidenib (FT-2102) | - | Orally bioavailable.[8] | Brain-penetrant[8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Mutant IDH1 signaling pathway and point of intervention for IDH1 inhibitors.
Caption: Workflow for determining the biochemical IC50 of IDH1 inhibitors.
Caption: Workflow for measuring cellular 2-HG inhibition by IDH1 inhibitors.
Experimental Protocols
Biochemical IDH1 Inhibition Assay (NADPH Consumption)
This protocol outlines a typical enzymatic assay to determine the IC50 of an IDH1 inhibitor by measuring the consumption of NADPH.
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
NADPH
-
alpha-Ketoglutarate (α-KG)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, 2 mM DTT)
-
IDH1 inhibitor of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the IDH1 inhibitor in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted inhibitor and the recombinant mutant IDH1 enzyme.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution containing NADPH and α-KG.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
Cellular 2-HG Inhibition Assay (LC-MS/MS)
This protocol describes the measurement of intracellular 2-HG levels in IDH1-mutant cells treated with an inhibitor, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture reagents
-
IDH1 inhibitor of interest
-
Lysis and extraction buffer (e.g., 80% methanol)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
LC-MS/MS system
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the IDH1 inhibitor for a specified duration (e.g., 48 hours).
-
After treatment, wash the cells with ice-cold PBS and then lyse them using a cold extraction buffer containing an internal standard.[13]
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using an LC-MS/MS system. Separate 2-HG from other metabolites using a suitable chromatography column (e.g., HILIC).[13]
-
Detect and quantify the amount of 2-HG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the 2-HG levels to cell number or total protein content.
-
Calculate the percent inhibition of 2-HG production for each inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent and selective inhibition of mutant IDH1, with promising cellular activity and brain penetrance in preclinical models. When compared to other IDH1 inhibitors such as Ivosidenib, Vorasidenib, and Olutasidenib, this compound shows comparable in vitro potency. A key differentiating factor among these inhibitors is their pharmacokinetic profile, particularly their ability to cross the blood-brain barrier, which is critical for the treatment of gliomas. Vorasidenib and this compound appear to have advantages in this regard over Ivosidenib. The choice of inhibitor for further development and clinical application will likely depend on the specific cancer type, the location of the tumor, and the overall safety and efficacy profile of each compound. This guide provides a foundational comparison to aid researchers in their evaluation of these targeted therapies.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. biorxiv.org [biorxiv.org]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 10. X-MOL [x-mol.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
A Comparative Guide to IDH1 Inhibitors in Glioma Cells: (1R)-IDH889 vs. Ivosidenib (AG-120)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), (1R)-IDH889 and ivosidenib (AG-120), in the context of glioma cell research. This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, potency, and effects on glioma cell biology.
Introduction to Mutant IDH1 Inhibition in Glioma
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, promoting tumor growth and inhibiting cell differentiation.[2][3] Targeted inhibition of mutant IDH1 is a promising therapeutic strategy to reverse these effects.
Mechanism of Action
Both this compound and ivosidenib are small molecule inhibitors that specifically target mutant IDH1 enzymes. They function by binding to the mutant enzyme and blocking its ability to produce 2-HG.
This compound , an isomer of IDH889 and closely related to BAY-1436032, is described as an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1. It demonstrates potent selectivity for various IDH1 R132 mutations.
Ivosidenib (AG-120) is also an orally available, selective inhibitor of the mutant IDH1 enzyme. It has been investigated in numerous clinical trials and is an approved therapy for other cancers harboring IDH1 mutations.[2]
Comparative Performance Data
Table 1: Biochemical and Cellular Potency
| Parameter | This compound / BAY-1436032 | Ivosidenib (AG-120) | Reference |
| Target | Mutant IDH1 (pan-R132 inhibitor) | Mutant IDH1 (R132H and other variants) | [4] |
| IC50 (IDH1 R132H) | ~15-20 nM | Not explicitly stated in provided preclinical glioma cell data | [5] |
| IC50 (IDH1 R132C) | ~15 nM | Not explicitly stated in provided preclinical glioma cell data | [5] |
| IC50 (Wild-Type IDH1) | >10 µM | Significantly higher than for mutant IDH1 | [5] |
| Cellular 2-HG Inhibition IC50 | 14 nM (IDH889) | Not explicitly stated in provided preclinical glioma cell data |
Table 2: Effects on 2-Hydroxyglutarate (2-HG) Levels and Brain Penetrance
| Parameter | This compound / BAY-1436032 | Ivosidenib (AG-120) | Reference |
| Tumor 2-HG Reduction | >90% reduction in preclinical models | ~91.1% reduction in a perioperative clinical study | [6][7] |
| Brain Penetrance | Yes, demonstrated in preclinical models | Yes, demonstrated in clinical studies | [6][8] |
| Brain-to-Plasma Ratio | Favorable in preclinical models | 0.10 - 0.13 in a clinical study | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of mutant IDH1 inhibitors and a general workflow for their preclinical evaluation.
Caption: Mechanism of mutant IDH1 and its inhibition.
Caption: Experimental workflow for preclinical evaluation.
Effects on Cellular Differentiation
In preclinical studies, inhibitors of mutant IDH1 have been shown to induce differentiation in glioma cells.[2][3] Treatment with these inhibitors leads to a reduction in histone methylation and the expression of genes associated with gliogenic differentiation.[3] For instance, BAY-1436032 has been observed to induce the expression of glial differentiation markers.[2] Similarly, treatment with ivosidenib has been associated with the promotion of cellular differentiation.[3]
Commonly studied markers for glioma cell differentiation include:
-
Glial Fibrillary Acidic Protein (GFAP): An astrocyte marker.
-
Oligodendrocyte Lineage Transcription Factor 2 (OLIG2): A marker for oligodendrocyte precursor cells.
-
Nestin: A neural stem/progenitor cell marker, which is expected to decrease with differentiation.
-
SOX2: A transcription factor involved in maintaining stem cell properties.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are generalized methodologies for key experiments.
2-HG Measurement in Glioma Cells
Objective: To quantify the intracellular and extracellular levels of 2-hydroxyglutarate (2-HG) in glioma cells following treatment with IDH1 inhibitors.
Materials:
-
IDH1-mutant glioma cell lines (e.g., U87-MG engineered to express mutant IDH1, or patient-derived glioma stem cells)
-
Cell culture medium and supplements
-
This compound and Ivosidenib
-
Liquid chromatography-mass spectrometry (LC-MS) system or a 2-HG enzymatic assay kit
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Plate IDH1-mutant glioma cells at a desired density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or ivosidenib for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Sample Collection:
-
Extracellular 2-HG: Collect the cell culture medium.
-
Intracellular 2-HG: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
For LC-MS analysis, perform a protein precipitation step on both the medium and cell lysates (e.g., with methanol). Centrifuge to pellet the protein and collect the supernatant.
-
For enzymatic assays, follow the manufacturer's instructions, which may involve a deproteination step.[9]
-
-
2-HG Quantification:
-
LC-MS: Analyze the prepared samples using a validated LC-MS method for 2-HG detection and quantification. Use a standard curve of known 2-HG concentrations for accurate quantification.
-
Enzymatic Assay: Perform the assay according to the kit's protocol and measure the output (e.g., fluorescence or absorbance).
-
-
Data Normalization: Normalize intracellular 2-HG levels to the total protein concentration of the cell lysate.
Cellular Differentiation Assay (Immunofluorescence)
Objective: To assess the effect of IDH1 inhibitors on the expression of cellular differentiation markers in glioma cells.
Materials:
-
IDH1-mutant glioma cell lines
-
Cell culture supplies, including coverslips
-
This compound and Ivosidenib
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin and normal goat serum)
-
Primary antibodies against differentiation markers (e.g., anti-GFAP, anti-OLIG2, anti-Nestin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate glioma cells on coverslips in a multi-well plate. After adherence, treat the cells with the desired concentrations of this compound or ivosidenib for an appropriate duration (e.g., 5-7 days to allow for differentiation).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA. After fixation, permeabilize the cells with permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking solution. Incubate the cells with primary antibodies against the differentiation markers of interest overnight at 4°C.
-
Secondary Antibody Incubation and Staining: Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the percentage of cells positive for each differentiation marker or the fluorescence intensity per cell.
Conclusion
References
- 1. Isocitrate dehydrogenase mutations in gliomas: mechanisms, biomarkers and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The neural stem-cell marker CD24 is specifically upregulated in IDH-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Ivosidenib in Isocitrate Dehydrogenase 1–Mutated Advanced Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashp.org [ashp.org]
Comparative Efficacy Analysis: (1R)-IDH889 and Vorasidenib in the Context of IDH-Mutant Gliomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of (1R)-IDH889 and vorasidenib, two inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes implicated in the pathogenesis of certain cancers, notably gliomas. While vorasidenib has undergone extensive clinical evaluation and has received regulatory approval, this compound remains a preclinical entity with limited publicly available data. This comparison, therefore, reflects the current disparity in their developmental stages.
Mechanism of Action
Both this compound and vorasidenib are small molecule inhibitors designed to target mutations in the IDH enzymes. These mutations, commonly found in gliomas, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2] By inhibiting the mutant IDH enzymes, these drugs aim to reduce 2-HG levels and restore normal cellular processes.
Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2 enzymes and is characterized by its ability to penetrate the blood-brain barrier.[3][4][5]
This compound is an isomer of IDH889, which is a potent and mutant-specific allosteric inhibitor of IDH1.[6] It has demonstrated brain penetrance in preclinical models.[6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for vorasidenib and IDH889. It is important to note that the data for IDH889 is presented as a proxy for this compound due to the lack of specific data for the isomer.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line(s) |
| Vorasidenib | mIDH1 (R132H, R132C, R132G, R132S) | 0.04 - 22 | U87MG, TS603 |
| mIDH2 (R140Q, R172K) | 7 - 130 | U87MG | |
| IDH889 | mIDH1 (R132H) | Not specified | Not specified |
| mIDH1 (R132C) | Not specified | Not specified |
Data for vorasidenib from MedChemExpress.[7] Data for IDH889 is not sufficiently detailed in the provided search results for a direct comparison.
Table 2: Preclinical In Vivo Data
| Compound | Animal Model | Dose | Key Findings |
| Vorasidenib | Orthotopic mIDH1 glioma mouse model (TS603 neurosphere) | 50 mg/kg, BID | >97% inhibition of 2-HG in brain tumor tissue.[3][5] |
| IDH889 | Murine IDH1 mutant tumor xenograft model | Not specified | Robust reduction of tumor-derived 2-HG.[6] |
| Rat | 30 mg/kg, PO | Brain/blood ratio of 1.4.[6] |
Table 3: Clinical Efficacy of Vorasidenib (INDIGO Phase 3 Trial)
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 |
| Time to Next Intervention | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.001 |
Data from the INDIGO Phase 3 trial as reported in multiple sources.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the efficacy of these inhibitors.
Caption: Signaling pathway of mutant IDH enzymes and the point of intervention for inhibitors.
Caption: A generalized experimental workflow for the evaluation of IDH inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are outlined below.
1. In Vitro Enzyme Inhibition Assay (Biochemical IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified mutant IDH1 and IDH2 enzymes.
-
Protocol:
-
Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes are expressed and purified.
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains the purified enzyme, α-ketoglutarate, and NADPH in a suitable buffer.
-
The test compound (this compound or vorasidenib) is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., room temperature or 37°C).
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular 2-HG Inhibition Assay
-
Objective: To measure the ability of the compound to inhibit the production of 2-HG in cancer cells harboring IDH mutations.
-
Protocol:
-
IDH-mutant cells (e.g., U87MG engineered to express mIDH2, or patient-derived glioma spheroids like TS603 with mIDH1) are seeded in multi-well plates.[3]
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
After treatment, the cell culture medium and/or cell lysates are collected.
-
The concentration of 2-HG is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of 2-HG inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
-
3. Orthotopic Glioma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the compound in a brain tumor model that recapitulates the tumor microenvironment.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are used.
-
IDH-mutant glioma cells (e.g., TS603 neurospheres) are stereotactically implanted into the brain of the mice.[3]
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg twice daily for vorasidenib).[3]
-
Tumor growth is monitored throughout the study.
-
At the end of the study, or at specified time points, brain tissue is harvested to measure tumor volume and intratumoral 2-HG levels.
-
Efficacy is assessed by comparing tumor growth inhibition and 2-HG reduction in the treated group versus the control group.
-
4. Clinical Trial Protocol (INDIGO - Phase 3 for Vorasidenib)
-
Objective: To evaluate the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 IDH-mutant glioma.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients aged 12 years or older with grade 2 astrocytoma or oligodendroglioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.
-
Intervention: Patients were randomized to receive either vorasidenib (40 mg once daily) or a matched placebo in 28-day cycles.
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee.
-
Key Secondary Endpoint: Time to next anti-cancer intervention.
-
Assessments: Tumor assessments were performed using MRI at baseline and at regular intervals. Safety and tolerability were monitored throughout the trial.
Conclusion
Vorasidenib is a well-characterized, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 with proven clinical efficacy in patients with IDH-mutant grade 2 gliomas. The robust data from the Phase 3 INDIGO trial has established its role as a significant therapeutic advancement for this patient population.
In contrast, this compound is a preclinical compound with limited available data. As an isomer of the mutant IDH1-specific inhibitor IDH889, it shows promise based on the preclinical data of its parent compound, which demonstrates brain penetrance and the ability to reduce 2-HG levels in vivo. However, a comprehensive comparison of its efficacy with vorasidenib is not feasible at this time due to the absence of direct comparative studies and the lack of clinical data for this compound. Further research and clinical development will be necessary to ascertain the therapeutic potential of this compound and its standing relative to established treatments like vorasidenib.
References
- 1. oncobites.blog [oncobites.blog]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploiting the therapeutic vulnerability of IDH-mutant gliomas with zotiraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Clinical Trial Tests a Kind of Precision Medicine Treatment for IDH-Mutant Brain Tumors - NCI [cancer.gov]
- 10. Profile Response Detail [ckb.genomenon.com]
(1R)-IDH889: A Comparative Analysis of Cross-Reactivity with Wild-Type IDH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric and mutant-specific isocitrate dehydrogenase 1 (IDH1) inhibitor, (1R)-IDH889, focusing on its cross-reactivity with wild-type (wt) IDH1. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating the selectivity of this compound.
Executive Summary
This compound is an orally available and brain-penetrant inhibitor of mutant IDH1, demonstrating potent selectivity for cancer-associated IDH1 mutations, such as R132H and R132C, over the wild-type enzyme.[1] This selectivity is crucial for therapeutic applications, as the goal is to inhibit the oncogenic activity of the mutant enzyme while sparing the essential metabolic functions of the wild-type protein. The mechanism of selectivity for many mutant IDH1 inhibitors is not solely based on differential binding affinity to the resting state of the enzymes but is also influenced by differences in the binding of co-factors like Mg2+ and substrates.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various IDH1 isoforms, providing a quantitative measure of its selectivity.
| Enzyme Isoform | IC50 (µM) | Selectivity (fold) vs. Wild-Type |
| IDH1 R132H | 0.020 | 69 |
| IDH1 R132C | 0.072 | 19.2 |
| Wild-Type IDH1 | 1.38 | 1 |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Mechanism of Action
Mutations in IDH1, particularly at the R132 residue, result in a neomorphic enzymatic activity. Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[2][5] This leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which can block cellular differentiation and contribute to tumorigenesis.[2][4][5] Some studies also suggest that mutant IDH1 can activate the mTOR signaling pathway, promoting cell proliferation and invasion.[6] this compound acts as an allosteric inhibitor, binding to a pocket on the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[7]
Experimental Protocols
The determination of the selectivity of IDH1 inhibitors like this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in such studies.
IDH1 Enzymatic Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant wild-type and mutant IDH1.
Objective: To determine the IC50 values of this compound for wild-type and mutant IDH1.
Materials:
-
Purified recombinant human wild-type IDH1, IDH1 R132H, and IDH1 R132C enzymes.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 150 mM NaCl, 1 mM DTT, 0.01% Tween 20.
-
Substrates: α-ketoglutarate (α-KG) and NADPH for the mutant enzyme reaction; Isocitrate and NADP+ for the wild-type enzyme reaction.
-
This compound stock solution in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring absorbance at 340 nm or a fluorescent product.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
For the mutant IDH1 assay, add the enzyme and NADPH to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding α-KG.
-
Monitor the decrease in NADPH absorbance at 340 nm over time.
-
For the wild-type IDH1 assay, add the enzyme and NADP+ to the wells.
-
Add the diluted this compound or DMSO and pre-incubate.
-
Initiate the reaction by adding isocitrate.
-
Monitor the increase in NADPH absorbance at 340 nm over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Production Assay (Cell-Based)
This assay quantifies the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cells expressing mutant IDH1.
Objective: To determine the cellular potency of this compound in inhibiting 2-HG production.
Materials:
-
Cell line engineered to express mutant IDH1 (e.g., U87MG-IDH1 R132H).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Reagents for cell lysis and protein precipitation.
-
LC-MS/MS system for 2-HG quantification.
Procedure:
-
Seed the mutant IDH1-expressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 48 hours).
-
Harvest the cells and the culture medium.
-
Lyse the cells and precipitate the proteins.
-
Analyze the cell lysates or culture medium for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Calculate the percentage of inhibition of 2-HG production for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To characterize the binding affinity of this compound to wild-type and mutant IDH1.
Materials:
-
Purified recombinant wild-type and mutant IDH1 proteins.
-
This compound solution.
-
ITC instrument.
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Dialyze the protein and dissolve the compound in the same buffer to minimize heats of dilution.
-
Degas the protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of mutant IDH1, with significantly lower activity against the wild-type enzyme. This selectivity profile, combined with its oral availability and brain penetrance, makes it a promising candidate for the targeted therapy of cancers harboring IDH1 mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this and other mutant IDH1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
On-Target Efficacy of (1R)-IDH889: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The performance of this compound is evaluated against other notable IDH1-R132H inhibitors, supported by experimental data to offer an objective assessment for researchers in oncology and drug discovery.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] Small molecule inhibitors targeting these mutant IDH1 enzymes have emerged as a promising therapeutic strategy. This compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1.[1][2]
Comparative Analysis of On-Target Effects
The on-target efficacy of IDH1 inhibitors is primarily determined by their ability to inhibit the enzymatic activity of the mutant IDH1 protein and consequently reduce the cellular levels of the oncometabolite 2-HG. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
Biochemical Potency Against IDH1 Variants
This compound demonstrates high potency and selectivity against the most common IDH1 mutations, R132H and R132C, with significantly less activity against the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects.
| Inhibitor | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) | Wild-Type IDH1 IC50 (µM) |
| This compound | 0.02[1][2] | 0.072[1] | 1.38[1] |
| AGI-5198 | 0.07[3][4] | - | > 100[4] |
| BAY-1436032 | 0.015[5] | 0.015[5] | 20[5] |
| GSK321 | 0.0046 | 0.0038 | 0.046 |
Cellular Inhibition of 2-HG Production
The cellular activity of these inhibitors is a critical measure of their therapeutic potential. This compound shows potent inhibition of 2-HG production in cellular assays.
| Inhibitor | Cellular 2-HG IC50 (µM) | Cell Line |
| This compound | 0.014[1][2] | Not Specified |
| AGI-5198 | Dose-dependent reduction[4] | TS603 glioma cells[4] |
| BAY-1436032 | 0.047 - 0.073 | LN-229 glioblastoma and HCT116 colorectal carcinoma cells[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mutant IDH1 signaling pathway and the general experimental workflows.
Caption: Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-HG.
Caption: Workflow for biochemical and cellular inhibitor assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency.
Biochemical IDH1 R132H Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified mutant IDH1 protein.
1. Reagents and Materials:
-
Purified recombinant human IDH1 R132H enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, pH 8.0, 0.1 mg/mL BSA, and 0.2 mM DTT)[6]
-
NADPH (Nicotinamide adenine dinucleotide phosphate)
-
α-Ketoglutarate (α-KG)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm[7]
2. Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add the diluted inhibitor solution to the microplate wells.
-
Add the purified IDH1 R132H enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.[8]
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG to each well.[9]
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 40-60 minutes) at 37°C.[7][8] The decrease in absorbance corresponds to the consumption of NADPH by the enzyme.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay (LC-MS/MS)
This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cells harboring the IDH1 mutation.
1. Reagents and Materials:
-
IDH1-mutant cancer cell line (e.g., U87-MG engineered to express IDH1 R132H, or HT1080 with endogenous IDH1 R132C)
-
Cell culture medium and supplements
-
Test compound (this compound or alternatives)
-
Methanol for metabolite extraction
-
Internal standard for 2-HG quantification
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).
-
After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.[10]
-
Analyze the supernatant using an LC-MS/MS method optimized for the separation and quantification of D-2-HG.[10][11]
3. Data Analysis:
-
Quantify the concentration of 2-HG in each sample by comparing the peak area to a standard curve.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the percentage of 2-HG inhibition for each inhibitor concentration relative to a DMSO-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of mutant IDH1, demonstrating strong on-target effects in both biochemical and cellular assays. Its efficacy is comparable to or exceeds that of other well-characterized IDH1 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other novel IDH1-targeted therapies. The continued investigation and comparison of these inhibitors are essential for advancing the development of effective treatments for IDH-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
independent verification of (1R)-IDH889 potency
An Independent Analysis of (1R)-IDH889 Potency in Comparison to Alternative Mutant IDH1 Inhibitors
This guide provides an objective comparison of the potency of the isocitrate dehydrogenase 1 (IDH1) inhibitor, this compound, with other known inhibitors targeting IDH1 mutations. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of these compounds in preclinical research.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (αKG) to the oncometabolite D-2-hydroxyglutarate (D2HG).[2][3][4] D2HG competitively inhibits αKG-dependent dioxygenases, leading to epigenetic alterations and contributing to tumorigenesis.[3][5] This pathway has become a critical target for cancer therapy, leading to the development of specific inhibitors.
Comparative Potency of IDH1 Inhibitors
This compound has been identified as a potent, orally available, and brain-penetrant allosteric inhibitor that is specific to mutant forms of IDH1.[1][6] The following table summarizes the biochemical potency (IC50 values) of this compound in comparison to other notable IDH1 inhibitors against the most common IDH1 mutations, R132H and R132C, as well as the wild-type (wt) enzyme.
| Inhibitor | Target Mutant | IC50 (µM) | Wild-Type IDH1 IC50 (µM) | Reference |
| This compound | IDH1 R132H | 0.020 | 1.38 | --INVALID-LINK--[6] |
| IDH1 R132C | 0.072 | 1.38 | --INVALID-LINK--[6] | |
| AGI-5198 | IDH1 R132H | 0.070 | >100 | --INVALID-LINK--[7] |
| IDH1 R132C | 0.160 | >100 | --INVALID-LINK--[7] | |
| Ivosidenib (AG-120) | IDH1 R132H | Potent | Selective | --INVALID-LINK--[8] |
| GSK321 | IDH1 R132H | 0.0046 | Not specified | --INVALID-LINK--[7] |
| ML309 | IDH1 R132H | low-mid nM | >50 | --INVALID-LINK--[4] |
(Note: "Potent" and "Selective" are used where specific IC50 values were not provided in the cited literature, but the inhibitor was described as such.)
In addition to its biochemical potency, this compound demonstrates strong cellular activity, inhibiting the production of 2-HG in cells with an IC50 of 0.014 µM.[6] This indicates effective cell permeability and engagement with the target in a cellular context.
Signaling Pathway and Mechanism of Inhibition
Mutant IDH1 inhibitors, including this compound, function by binding to an allosteric site at the dimer interface of the enzyme.[1][8] This binding event prevents the enzyme from adopting the conformation necessary for its neomorphic catalytic activity, thereby blocking the production of D2HG.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preclinical Comparative Guide: (1R)-IDH889 and the Landscape of IDH1-Mutant Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical compound (1R)-IDH889, a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, against current standard-of-care treatments for IDH1-mutant gliomas and acute myeloid leukemia (AML). Due to developmental challenges with this compound related to its pharmacokinetic properties, this guide also incorporates data from its closely related and optimized successor, IDH305, to represent the therapeutic potential of this chemical series.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation and a block in cellular differentiation.[1] Small molecule inhibitors targeting these mutant enzymes have emerged as a promising therapeutic strategy.
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1
This compound and its successor IDH305 are allosteric inhibitors that selectively bind to a pocket on the mutant IDH1 enzyme. This binding event stabilizes the enzyme in an inactive conformation, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The reduction in 2-HG levels is hypothesized to restore normal cellular processes, including hematopoietic differentiation in AML and reduced tumor growth in gliomas.[3]
In contrast, standard-of-care treatments for IDH1-mutant cancers operate through different mechanisms. In glioma, temozolomide is an alkylating agent that induces DNA damage, leading to cancer cell death. For AML, the combination of venetoclax and azacitidine targets BCL-2 to induce apoptosis and inhibits DNA methyltransferase to promote differentiation, respectively.
Signaling Pathway of Mutant IDH1 Inhibition
The following diagram illustrates the signaling pathway affected by mutant IDH1 and the point of intervention for inhibitors like this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of (1R)-IDH889: A Procedural Guide
Disclaimer: The following guidelines provide a general framework for the proper disposal of the investigational compound (1R)-IDH889. Specific Safety Data Sheet (SDS) and official disposal protocols for this compound are not publicly available. Therefore, researchers must consult their institution's Environmental Health and Safety (EHS) department for detailed procedures and to ensure compliance with all local, state, and federal regulations. This guide is intended to supplement, not replace, institutional protocols.
This compound is an isomer of IDH889, an orally available and brain-penetrant allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1), with selectivity for IDH1 R132* mutations.[1][2] As a potent research compound, proper handling and disposal are critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.[3]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is a critical step in the safe disposal of chemical compounds.[4][5] The following table outlines the recommended waste streams for materials contaminated with this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials. | Labeled, leak-proof, and chemically compatible container for hazardous chemical waste. | Collection by institutional EHS for hazardous waste incineration. |
| Liquid Waste | Diluted solutions of this compound, and the first rinse of emptied containers. | Labeled, leak-proof container for hazardous liquid waste. Do not dispose of down the drain.[6][7] | Collection by institutional EHS. |
| Solid Waste (Trace Contamination) | Items with minimal residual contamination, such as empty vials, pipette tips, and contaminated gloves. | Designated hazardous solid waste container.[4] | Collection by institutional EHS. |
| Sharps Waste | Needles, syringes, and any other contaminated items that can puncture the skin. | Puncture-resistant, leak-proof sharps container labeled for hazardous chemical waste.[4] | Collection by institutional EHS. |
Step-by-Step Disposal Protocol
1. Bulk and Liquid Waste: a. Collect all unused this compound and any solutions in a designated, properly labeled hazardous waste container. b. Ensure the container is kept securely sealed when not in use. c. Store the waste container in a designated satellite accumulation area.
2. Decontamination of Labware: a. For empty containers of this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[6] b. Subsequent rinses of glassware can typically be washed according to standard laboratory procedures, but confirm this with your institution's EHS.
3. Solid and Sharps Waste: a. Place all non-sharp solid waste contaminated with this compound into a designated hazardous solid waste container.[4] b. Immediately dispose of all contaminated sharps in a designated, puncture-resistant sharps container to prevent injury.[4]
4. Spill Management: a. In the event of a spill, secure the area immediately. b. For a powder spill, gently cover it with absorbent paper to avoid raising dust, then wet the paper with a suitable solvent before cleaning. c. For a liquid spill, cover it with an absorbent material. d. All cleanup materials should be disposed of as hazardous solid waste.[4]
5. Final Disposal: a. When waste containers are full, arrange for pickup by your institution's EHS department. b. Ensure all waste is properly labeled and documented according to institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
References
Personal protective equipment for handling (1R)-IDH889
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of (1R)-IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] Given its nature as a cytotoxic agent used in cancer research, meticulous adherence to these procedures is paramount to ensure the safety of laboratory personnel and the environment.
Compound and Safety Data
| Property | Value | Source |
| Chemical Name | (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one | MedKoo Biosciences |
| CAS Number | 1429179-07-6 | MedchemExpress, MedKoo Biosciences |
| Molecular Formula | C₂₃H₂₅FN₆O₂ | MedchemExpress, MedKoo Biosciences |
| Molecular Weight | 436.49 g/mol | MedKoo Biosciences |
| Appearance | Solid | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep in a dry and dark place.[2] | MedKoo Biosciences |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the solid compound outside of a certified containment device to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its solid form, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
-
Preparation :
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that the chemical fume hood or biological safety cabinet is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) within the containment device.
-
-
Weighing and Reconstitution :
-
Handle the solid compound with extreme care to avoid generating dust.
-
Use a dedicated set of utensils for handling.
-
Slowly and carefully weigh the desired amount of the compound.
-
To reconstitute, add the solvent (e.g., DMSO) to the vial containing the solid compound. Cap the vial securely and mix gently until the solid is completely dissolved.
-
-
Post-Handling :
-
Wipe down all surfaces and equipment within the containment device with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by 70% ethanol.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste :
-
Includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container with a cytotoxic waste symbol.
-
-
Liquid Waste :
-
Includes unused solutions of this compound and contaminated solvents.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste down the drain.
-
-
Waste Disposal :
-
Store hazardous waste in a secure, designated area away from general laboratory traffic.
-
Arrange for disposal through a licensed hazardous waste disposal service.
-
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Step-by-step handling workflow for this compound.
Caption: Waste segregation and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
